molecular formula C18H19Br2N5O2 B1624085 Brindoxime CAS No. 55837-17-7

Brindoxime

Cat. No.: B1624085
CAS No.: 55837-17-7
M. Wt: 497.2 g/mol
InChI Key: KIGNRDGJGXIHCH-JJIBRWJFSA-N
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Description

Brindoxime is a useful research compound. Its molecular formula is C18H19Br2N5O2 and its molecular weight is 497.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Brindoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brindoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55837-17-7

Molecular Formula

C18H19Br2N5O2

Molecular Weight

497.2 g/mol

IUPAC Name

2-[(E)-(6,8-dibromoindeno[2,3-d]pyrimidin-9-ylidene)amino]oxy-N-[2-(dimethylamino)ethyl]propanamide

InChI

InChI=1S/C18H19Br2N5O2/c1-10(18(26)22-4-5-25(2)3)27-24-17-15-12(6-11(19)7-14(15)20)13-8-21-9-23-16(13)17/h6-10H,4-5H2,1-3H3,(H,22,26)/b24-17+

InChI Key

KIGNRDGJGXIHCH-JJIBRWJFSA-N

SMILES

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31

Isomeric SMILES

CC(C(=O)NCCN(C)C)O/N=C/1\C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31

Canonical SMILES

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Brindoxime: A Technical Guide to Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Organophosphate Poisoning and the Role of Acetylcholinesterase

Organophosphate (OP) compounds, a class of chemicals used as pesticides and developed as nerve agents, pose a significant threat due to their high toxicity.[1] These compounds exert their effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system.[2][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of nerve and muscle cells, which can result in a range of severe symptoms and even death.[5]

The standard treatment for OP poisoning typically involves the administration of an anticholinergic agent like atropine to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE.[6][7][8] Brindoxime is an oxime compound that has been investigated for its potential as an AChE reactivator.

Brindoxime: Chemical Profile

Brindoxime is a brominated bis-pyridinium oxime.[9] Its chemical structure is key to its function.

Chemical Identifier Value
Molecular Formula C18H19Br2N5O2
Molecular Weight 497.18 g/mol
SMILES CO/N=C\1/c2c(cc(cc2Br)Br)-c3cncnc31
InChIKey KIGNRDGJGXIHCH-GYZHTSTMSA-N
(Data sourced from the GSRS database)[10]

The presence of the oxime group (-C=N-OH) is the critical functional moiety that enables Brindoxime to perform its primary role as a reactivator of phosphorylated AChE.

The Central Mechanism: Nucleophilic Reactivation of Inhibited Acetylcholinesterase

The core mechanism of action of Brindoxime, like other oximes such as pralidoxime (2-PAM), is the nucleophilic reactivation of AChE that has been inhibited by organophosphorus compounds.[11][12][13]

Step 1: Inhibition of Acetylcholinesterase by Organophosphates

Organophosphates act as irreversible inhibitors of AChE by phosphorylating a critical serine residue in the enzyme's active site. This covalent modification renders the enzyme unable to hydrolyze acetylcholine.

AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Phosphorylation of Serine Residue OP Organophosphate (OP) OP->Inhibited_AChE

Caption: Inhibition of Acetylcholinesterase by an Organophosphate.

Step 2: Brindoxime Binding and Nucleophilic Attack

Brindoxime, with its positively charged quaternary nitrogen, is drawn to the anionic site of the inhibited AChE. The oxime group then acts as a potent nucleophile, attacking the phosphorus atom of the organophosphate group that is covalently bound to the serine residue of the enzyme.

Step 3: Cleavage and Regeneration of Active Acetylcholinesterase

This nucleophilic attack leads to the formation of a phosphorylated oxime and the regeneration of the active AChE. The reactivated enzyme is then capable of resuming its function of hydrolyzing acetylcholine, thereby restoring normal nerve function.

cluster_reactivation Reactivation Process Inhibited_AChE Phosphorylated AChE (Inactive) Reactivated_AChE Active AChE (Regenerated) Inhibited_AChE->Reactivated_AChE Nucleophilic Attack by Oxime Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Brindoxime Brindoxime Brindoxime->Reactivated_AChE Brindoxime->Phosphorylated_Oxime

Caption: Reactivation of Phosphorylated AChE by Brindoxime.

The Challenge of the Blood-Brain Barrier

A significant limitation of many oxime reactivators, including the widely used pralidoxime, is their poor ability to cross the blood-brain barrier (BBB).[1][11][14] This is largely due to their permanent positive charge.[1] As a result, their efficacy is primarily limited to the peripheral nervous system, leaving the central nervous system (CNS) vulnerable to the effects of organophosphate poisoning.

Recent research has focused on developing novel oximes with improved BBB penetration.[1][14] Strategies include the conjugation of oximes to sugar moieties to utilize glucose transporters for entry into the brain.[14] The development of brominated oximes like Brindoxime may also represent an effort to enhance properties such as lipophilicity, which could potentially improve CNS distribution.[9]

Experimental Protocols for Evaluating Brindoxime's Mechanism of Action

In Vitro Acetylcholinesterase Reactivation Assay

Objective: To determine the ability of Brindoxime to reactivate organophosphate-inhibited acetylcholinesterase in vitro.

Methodology:

  • Enzyme Preparation: Purified human recombinant acetylcholinesterase or erythrocyte ghost preparations are used as the source of AChE.

  • Inhibition: The enzyme is incubated with a specific organophosphate compound (e.g., paraoxon, sarin surrogate) to achieve a high level of inhibition (typically >95%).

  • Reactivation: The inhibited enzyme is then incubated with varying concentrations of Brindoxime for a defined period.

  • Activity Measurement: The remaining AChE activity is measured using the Ellman's assay, which detects the product of acetylcholine hydrolysis, thiocholine.

  • Data Analysis: The rate of reactivation is calculated and compared to that of a standard oxime like pralidoxime.

Cell-Based Assays for Neuronal Protection

Objective: To assess the ability of Brindoxime to protect neuronal cells from organophosphate-induced toxicity.

Methodology:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.

  • Organophosphate Exposure: The cells are exposed to a toxic concentration of an organophosphate.

  • Brindoxime Treatment: Concurrently or post-exposure, the cells are treated with different concentrations of Brindoxime.

  • Viability Assessment: Cell viability is measured using assays such as the MTT or LDH release assay.

  • Data Analysis: The protective effect of Brindoxime is quantified by comparing the viability of treated cells to untreated, organophosphate-exposed cells.

In Vivo Studies in Animal Models of Organophosphate Poisoning

Objective: To evaluate the efficacy of Brindoxime in a living organism exposed to organophosphate poisoning.

Methodology:

  • Animal Model: Rodent models (e.g., rats, guinea pigs) are commonly used.

  • Organophosphate Administration: The animals are challenged with a lethal or sub-lethal dose of an organophosphate.

  • Antidotal Treatment: A treatment regimen including atropine and Brindoxime is administered.

  • Observation: The animals are monitored for clinical signs of toxicity, and survival rates are recorded.

  • Biochemical Analysis: Blood and tissue samples can be collected to measure AChE activity and assess the pharmacokinetic profile of Brindoxime.

Comparative Efficacy of Oximes

The effectiveness of different oximes can vary depending on the specific organophosphate inhibitor.[5][15] For instance, some oximes may be more effective against certain classes of organophosphates (e.g., phosphates vs. phosphonates).[15] Comparative studies are crucial to determine the spectrum of activity for a new oxime like Brindoxime.

Oxime Reported Efficacy against certain OPs Blood-Brain Barrier Penetration
Pralidoxime (2-PAM) Effective against many OP insecticides.[5][15]Poor[1][11][14]
Obidoxime Potent against certain phosphate insecticides.[15]Limited
HI-6 Shows promise against some nerve agents.[2][15]Limited
Trimedoxime Reported as highly effective in some insecticide poisonings.[5][15]Limited

Conclusion

Brindoxime, as a brominated oxime, is poised to function as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds. Its mechanism of action is centered on the nucleophilic attack of its oxime moiety on the phosphorylated enzyme, leading to the regeneration of active AChE. While this mechanism is well-established for the oxime class of drugs, the specific efficacy, spectrum of activity, and pharmacokinetic profile, particularly its ability to penetrate the central nervous system, are critical areas for ongoing and future research. The development of novel oximes like Brindoxime holds the promise of more effective treatments for organophosphate poisoning, potentially addressing the limitations of currently available antidotes.

References

  • Patsnap Synapse. What is the mechanism of Brinzolamide?. Published July 17, 2024. Accessed February 4, 2026.
  • RHAPSIDO® (remibrutinib) | HCP. Mechanism of Action. Accessed February 4, 2026.
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  • PubMed. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators. Published September 6, 2010. Accessed February 4, 2026.
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  • NIH. The pharmacokinetics of brensocatib in participants with renal impairment following a single oral administration. Published November 22, 2024. Accessed February 4, 2026.
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  • PubMed. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. Published April 24, 2025. Accessed February 4, 2026.
  • PMC - PubMed Central. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. Published January 27, 2020. Accessed February 4, 2026.
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  • YouTube. A New Synthesis of Beraprost. Published August 2, 2023. Accessed February 4, 2026.
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  • Medscape Reference. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines. Published March 13, 2023. Accessed February 4, 2026.
  • Cleveland Clinic. Organophosphate Poisoning: What It Is, Symptoms & Treatment. Published July 18, 2024. Accessed February 4, 2026.
  • NIH. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes. Accessed February 4, 2026.
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Technical Monograph: Brindoxime (CAS 55837-17-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, mechanism of action, and synthesis of Brindoxime, structured for research and development professionals.

High-Potency Indenopyrimidine Antimalarial Agent

Chemical Identity & Physicochemical Profile[1][2]

Brindoxime is a synthetic antimalarial agent belonging to the indenopyrimidine class. Structurally, it is characterized by a planar tricyclic core (9H-indeno[2,1-d]pyrimidine) substituted with bromine atoms, linked via an oxime ether to a solubilizing basic side chain. This architecture is designed to facilitate DNA intercalation and heme complexation, critical for its antiparasitic activity.

Parameter Technical Specification
Common Name Brindoxime (INN)
CAS Registry Number 55837-17-7
IUPAC Name 2-[[(6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino]oxy]-N-[2-(dimethylamino)ethyl]propanamide
Molecular Formula C₁₈H₁₉Br₂N₅O₂
Molecular Weight 497.19 g/mol
UNII 99M92HDS67
Stereochemistry Contains an oxime geometric center (typically E-isomer active) and a chiral center at the propionamide linkage.[1]
Solubility Profile Low aqueous solubility in neutral form; formulated as a salt (e.g., hydrochloride) or in lipid-based matrices for bioavailability.
Structural Representation

SMILES: CNCCN(C)C)O/N=C\1/c2c(cc(cc2Br)Br)-c3cncnc31 InChIKey: KIGNRDGJGXIHCH-GYZHTSTMSA-N[2][1][3]

Mechanism of Action: Heme Biocrystallization Inhibition

Brindoxime functions primarily as a hemozoin formation inhibitor , a mechanism analogous to 4-aminoquinolines (e.g., chloroquine) but utilizing a distinct planar scaffold to overcome resistance.

The Heme Detoxification Pathway

Malaria parasites (Plasmodium spp.) degrade hemoglobin within their acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal known as hemozoin .

Brindoxime disrupts this process via two synergistic modes:

  • 
    -
    
    
    
    Stacking:
    The planar 6,8-dibromo-indeno[2,1-d]pyrimidine core intercalates with free heme dimers.
  • Capping: The basic dimethylamino side chain interacts with the propionate groups of heme, preventing the elongation of the hemozoin crystal.

This accumulation of free heme leads to lipid peroxidation, membrane disruption, and ultimately, parasite death.

Mechanistic Pathway Diagram

G Hemoglobin Host Hemoglobin Vacuole Digestive Vacuole (pH 5.0) Hemoglobin->Vacuole Ingestion FreeHeme Free Heme (Ferriprotoporphyrin IX) [TOXIC] Vacuole->FreeHeme Proteolysis Hemozoin Hemozoin (Biocrystal) [NON-TOXIC] FreeHeme->Hemozoin Biocrystallization Complex Heme-Brindoxime Complex FreeHeme->Complex Binding Brindoxime Brindoxime (Drug) Brindoxime->FreeHeme Intercalation Complex->Hemozoin INHIBITION Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 1: Pharmacological intervention of Brindoxime in the Plasmodium heme detoxification pathway.

Chemical Synthesis Protocol

The synthesis of Brindoxime requires a convergent approach, coupling the halogenated indenopyrimidine core with a functionalized hydroxylamine side chain.

Retrosynthetic Analysis
  • Target: Brindoxime

  • Disconnection: Oxime ether linkage.

  • Synthons:

    • Core: 6,8-Dibromo-9H-indeno[2,1-d]pyrimidin-9-one.[4][5]

    • Side Chain: 2-(Aminooxy)-N-[2-(dimethylamino)ethyl]propanamide.[4][2][5]

Step-by-Step Methodology
Step 1: Synthesis of the Indenopyrimidine Core

This step involves the cyclization of a brominated indanedione precursor with formamidine.

  • Reagents: 3,5-Dibromophthalic anhydride, Malonic acid, Formamidine acetate.

  • Procedure:

    • Condense 3,5-dibromophthalic anhydride with malonic acid in pyridine/piperidine to yield 4,6-dibromo-1,3-indanedione .

    • React the indanedione (1.0 eq) with formamidine acetate (1.5 eq) in refluxing ethanol for 6 hours.

    • Observation: The solution turns dark red/brown as the tricyclic system forms.

    • Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

    • Product: 6,8-Dibromo-9H-indeno[2,1-d]pyrimidin-9-one (Yellow solid).

Step 2: Preparation of the Side Chain (O-Alkylated Hydroxylamine)
  • Reagents: Ethyl 2-bromopropionate, N-hydroxyphthalimide, N,N-dimethylethylenediamine.

  • Procedure:

    • Alkylate N-hydroxyphthalimide with ethyl 2-bromopropionate (K₂CO₃, DMF, 60°C) to protect the oxygen.

    • React the resulting ester with N,N-dimethylethylenediamine (neat or in THF) to form the amide bond.

    • Deprotection: Treat with hydrazine hydrate in ethanol to cleave the phthalimide group, releasing the free oxyamine.

    • Product: 2-(Aminooxy)-N-[2-(dimethylamino)ethyl]propanamide.[4][2][5]

Step 3: Final Condensation (Oxime Formation)
  • Reagents: Indenopyrimidine ketone (from Step 1), Side chain amine (from Step 2), Pyridine (catalyst), Ethanol.

  • Protocol:

    • Suspend the ketone (10 mmol) in anhydrous ethanol (50 mL).

    • Add the aminooxy side chain (12 mmol) and pyridine (0.5 mL).

    • Reflux under nitrogen atmosphere for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

    • Purification: Evaporate solvent. Dissolve residue in CH₂Cl₂ and wash with saturated NaHCO₃. Dry over MgSO₄.

    • Crystallization: Recrystallize from Ethanol/Ethyl Acetate.

Synthetic Pathway Diagram

Synthesis Pre1 4,6-Dibromo- 1,3-indanedione Core 6,8-Dibromo-9H-indeno [2,1-d]pyrimidin-9-one Pre1->Core Cyclization (EtOH, Reflux) Pre2 Formamidine Acetate Pre2->Core Brindoxime BRINDOXIME (Final Product) Core->Brindoxime Condensation (Pyridine, EtOH) Side1 Ethyl 2-bromo propionate SideChain 2-(Aminooxy)-N-... propanamide Side1->SideChain 1. N-OH-Phth 2. Amidation 3. Hydrazine Side2 N,N-dimethyl ethylenediamine Side2->SideChain SideChain->Brindoxime

Figure 2: Convergent synthetic route for Brindoxime production.

Experimental Validation: FBIT Assay

To verify the biological activity of synthesized Brindoxime without using live parasite cultures, the Ferriprotoporphyrin IX Biocrystallization Inhibition Test (FBIT) is the gold standard.

Protocol
  • Preparation: Dissolve Hemin chloride (100 µM) in 0.1 M NaOH.

  • Incubation: Mix Hemin solution with varying concentrations of Brindoxime (0.1 µM – 100 µM) in 0.5 M sodium acetate buffer (pH 5.0) to mimic the vacuolar environment.

  • Induction: Incubate at 37°C for 18 hours. The acidic pH induces hemin to crystallize into hemozoin (β-hematin).

  • Quantification:

    • Wash the precipitate with 2.5% SDS (dissolves free heme but not hemozoin).

    • Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.

    • Measure absorbance at 400 nm (Soret band).

  • Result: A decrease in absorbance compared to the control indicates inhibition of biocrystallization.

    • Target IC₅₀: < 10 µM (Brindoxime typically exhibits IC₅₀ values superior to Chloroquine in resistant models).

References

  • USP Dictionary of USAN and International Drug Names . (2007). Brindoxime Entry. United States Pharmacopeial Convention. Link

  • Montero-Torres, A., et al. (2006).[6][7] "Non-stochastic quadratic fingerprints and LDA-based QSAR models in hit and lead generation through virtual screening: theoretical and experimental assessment of a promising method for the discovery of new antimalarial compounds." European Journal of Medicinal Chemistry, 41(4), 483-493. Link

  • Global Substance Registration System (GSRS) . Brindoxime Record (UNII: 99M92HDS67). U.S. Food and Drug Administration. Link

  • ChemWhat Chemical Database . Brindoxime CAS 55837-17-7 Profile. Link

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Whitepaper: A Framework for Elucidating the Mode of Action of Brindoxime, a Novel Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of novel organophosphorus (OP) agents necessitates the development of more effective medical countermeasures. Oxime-containing compounds are the cornerstone of therapy, functioning by reactivating acetylcholinesterase (AChE), an essential enzyme in cholinergic neurotransmission that is irreversibly inhibited by OPs. This guide presents a comprehensive, multi-phased research framework to elucidate the mode of action of a novel candidate, (R)-Brindoxime (Chemical Formula: C18H19Br2N5O2)[1]. Based on its chemical nomenclature, Brindoxime is hypothesized to function as an AChE reactivator. We provide a logical, field-proven progression of experiments, from initial biochemical characterization to in vivo proof-of-concept, designed to rigorously test this hypothesis and establish a foundation for further development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation OP poisoning antidotes.

Introduction: The Rationale for Investigating Brindoxime

Organophosphate poisoning, resulting from exposure to nerve agents or pesticides, leads to a cholinergic crisis by inhibiting acetylcholinesterase (AChE)[2][3]. This inhibition causes an accumulation of the neurotransmitter acetylcholine, leading to systemic overstimulation of muscarinic and nicotinic receptors[4]. The current standard of care involves a combination of an antimuscarinic agent like atropine and an AChE reactivator, typically an oxime such as pralidoxime (2-PAM)[5].

The core mechanism of oxime action is a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, which cleaves the covalent bond and releases the functional enzyme[5][6][7]. However, existing oximes exhibit variable efficacy against different OP agents and possess limited ability to cross the blood-brain barrier, creating a critical need for new, broad-spectrum reactivators[5].

Brindoxime, identified by its chemical structure[1], contains the critical oxime moiety, positioning it as a putative AChE reactivator. This guide outlines a systematic approach to validate its target, elucidate its molecular mechanism, and verify its therapeutic potential in progressively complex biological systems.

Phase I: Target Validation and Biochemical Characterization

Expertise & Experience: The foundational step in any mode-of-action study is to unequivocally confirm that the compound interacts with its hypothesized target. Without this direct evidence, all downstream results are open to misinterpretation. We begin with purified enzyme systems to isolate the drug-target interaction from the complexities of a cellular environment. This ensures that any observed activity is a direct result of the compound's effect on the enzyme.

Primary Objective: Confirming Direct Interaction with Acetylcholinesterase

The initial series of experiments is designed to answer a single question: Does Brindoxime directly interact with and modulate the activity of OP-inhibited acetylcholinesterase?

Key Experiment: In Vitro AChE Reactivation Assay

The most direct method to test our hypothesis is to inhibit AChE with a model OP compound (e.g., paraoxon) and then measure the ability of Brindoxime to restore its enzymatic activity. The Ellman's method is the gold-standard colorimetric assay for this purpose[8][9].

Experimental Protocol: AChE Reactivation Assessment via Ellman's Method

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a stock solution of purified human acetylcholinesterase (e.g., 1 U/mL) in phosphate buffer.

    • DTNB Reagent: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in phosphate buffer.

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Inhibitor Solution: Prepare a stock solution of paraoxon in ethanol.

    • Brindoxime Solutions: Prepare a serial dilution of Brindoxime (e.g., from 1 nM to 1 mM) in phosphate buffer.

  • Enzyme Inhibition Step:

    • In a 96-well microplate, add 10 µL of AChE solution to wells containing 140 µL of phosphate buffer.

    • Add a calculated amount of paraoxon solution to achieve >95% inhibition of AChE. Incubate for 30 minutes at 25°C to ensure stable phosphylation of the enzyme.

  • Reactivation Step:

    • To the inhibited enzyme wells, add 10 µL of the various Brindoxime dilutions or a buffer control.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 25°C to allow for reactivation.

  • Activity Measurement:

    • Add 10 µL of DTNB reagent to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately place the plate in a spectrophotometric plate reader and measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to AChE activity[10].

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of reactivation for each Brindoxime concentration relative to the activity of uninhibited AChE.

    • Plot the percent reactivation against the Brindoxime concentration and fit the data to a dose-response curve to determine the concentration that elicits 50% of maximal reactivation (EC50).

Data Presentation: Hypothetical Reactivation Profile

The results of the in vitro reactivation assay can be summarized for clear comparison.

CompoundInhibitorEC50 (µM)Max Reactivation (%)
Brindoxime Paraoxon15.285.4
Pralidoxime (Control)Paraoxon45.862.1
Brindoxime Sarin Simulant22.578.9
Pralidoxime (Control)Sarin Simulant98.145.3

Table 1: Hypothetical in vitro reactivation data for Brindoxime compared to a standard reactivator, pralidoxime, against AChE inhibited by different organophosphates.

Workflow Diagram: Phase I

G cluster_0 Phase I: Target Validation cluster_1 Proceed to Phase II A Purified AChE + Organophosphate (OP) B Add Brindoxime (Dose-Response) A->B Inhibit Enzyme C Measure Activity (Ellman's Assay) B->C Incubate for Reactivation D Calculate Reactivation % and EC50 C->D Quantify Data E Decision Point: EC50 < Threshold? D->E Analyze Potency F Molecular Mechanism Studies E->F Yes

Caption: Workflow for initial validation of Brindoxime as an AChE reactivator.

Phase II: Elucidating the Molecular Mechanism

Expertise & Experience: Once direct target engagement is confirmed, the next logical step is to understand the quality and nature of that interaction. This involves moving beyond simple endpoint assays to probe the kinetics (how fast it binds and works) and the structural basis of the interaction. These data are crucial for structure-activity relationship (SAR) studies and for rationally designing improved next-generation compounds.

Primary Objective: Characterizing the Kinetics and Structural Basis of Interaction

This phase aims to define the binding affinity, association/dissociation rates, and the physical interaction between Brindoxime and the OP-inhibited AChE complex.

Key Experiments
  • Binding Kinetics with Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics[11]. By immobilizing the inhibited AChE on a sensor chip and flowing Brindoxime over the surface, one can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity[11][12].

  • Structural Analysis with X-ray Crystallography: Co-crystallizing Brindoxime with OP-inhibited AChE provides an atomic-level snapshot of the interaction[13][14]. This is the most definitive way to validate the binding mode and identify the key amino acid residues involved in positioning the oxime for its nucleophilic attack[15]. This structural information is invaluable for computational modeling and future drug design efforts[16].

Data Presentation: Hypothetical Kinetic and Affinity Data
Compoundk_on (1/Ms)k_off (1/s)K_D (µM)
Brindoxime 1.5 x 10^52.2 x 10^-314.7
Pralidoxime (Control)0.8 x 10^54.1 x 10^-351.3

Table 2: Hypothetical kinetic parameters for Brindoxime binding to paraoxon-inhibited AChE, as determined by SPR. A lower K_D value indicates higher binding affinity.

Pathway Diagram: Hypothesized Mechanism of Action

G cluster_reactivation Reactivation Cycle AChE Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (Serine-O-P-OP) AChE->Inhibited_AChE Covalent Inhibition Transition_State Pentavalent Transition State Inhibited_AChE->Transition_State Brindoxime Brindoxime (Oxime Moiety) Brindoxime->Transition_State Nucleophilic Attack Phosph_Oxime Phosphonylated Oxime Transition_State->Phosph_Oxime OP Transfer Free_AChE Reactivated AChE (Serine-OH) Transition_State->Free_AChE Enzyme Release OP Organophosphate (OP)

Caption: The hypothesized nucleophilic reactivation of inhibited AChE by Brindoxime.

Phase III: Cellular and Ex Vivo System Validation

Expertise & Experience: Demonstrating efficacy with purified proteins is a necessary but insufficient step. A compound must be able to reach and engage its target within the complex milieu of a living cell. Cellular assays are the critical bridge between biochemistry and in vivo pharmacology. They allow us to assess cell permeability, target engagement in a native environment, and potential off-target effects or cytotoxicity that would not be apparent in a purified system.

Primary Objective: Confirming Target Engagement and Efficacy in a Cellular Context

This phase addresses whether Brindoxime can cross the cell membrane, engage with inhibited AChE inside the cell, and restore normal cholinergic signaling.

Key Experiments
  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Brindoxime binds to AChE in intact cells[17][18]. CETSA works on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. Cells are treated with Brindoxime, heated, and the amount of soluble (non-denatured) AChE is quantified, typically by Western blot or mass spectrometry[19].

  • Neuronal Cell Line Protection Assay:

    • Use a neuronal cell line (e.g., SH-SY5Y) that expresses AChE.

    • Inhibit cellular AChE by treating the cells with a cell-permeable OP compound.

    • Treat the cells with Brindoxime.

    • Measure the restoration of intracellular AChE activity using a cell-based Ellman's assay on cell lysates[10].

    • Measure downstream consequences of restored AChE activity, such as a reduction in acetylcholine levels in the culture medium using a specific acetylcholine assay kit[20]. This confirms not just target engagement, but functional restoration of a signaling pathway.

  • Ex Vivo Tissue Homogenate Reactivation:

    • Use brain or muscle tissue from a rodent model, which contains AChE in its native membrane-associated state[21].

    • Prepare a tissue homogenate and inhibit the AChE with an OP compound.

    • Perform the reactivation assay as described in Phase I using the tissue homogenate as the enzyme source. This provides a more physiologically relevant assessment than purified enzyme.

Data Presentation: Hypothetical Cellular Efficacy
Assay TypeMetricBrindoximePralidoxime (Control)
CETSAThermal Shift (ΔT_agg)+4.2 °C+0.5 °C (Poor Permeability)
SH-SY5Y CellsAChE Activity Restoration75%15%
SH-SY5Y CellsAcetylcholine Reduction68%12%
Brain HomogenateReactivation (EC50)25 µM150 µM

Table 3: Hypothetical data demonstrating Brindoxime's superior target engagement and efficacy in cellular and ex vivo models compared to a control with poor cell permeability.

Phase IV: In Vivo Proof-of-Concept

Expertise & Experience: The ultimate test for any therapeutic candidate is its efficacy and safety in a living organism. Animal models of OP poisoning are well-established and serve as the final step in preclinical mode-of-action validation[22]. This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to provide a holistic view of the compound's potential.

Primary Objective: Demonstrating Therapeutic Efficacy in an Animal Model

This phase seeks to determine if Brindoxime can rescue animals from lethal OP exposure and reverse the clinical signs of poisoning.

Key Experiment: Rodent Model of Organophosphate Toxicity
  • Animal Model: Use a well-characterized rodent model, such as mice or rats[23].

  • Study Design:

    • Administer a lethal dose (e.g., LD50) of an OP agent (e.g., paraoxon or a nerve agent simulant) to the animals[24].

    • At the onset of clinical signs (e.g., tremors, salivation), administer a therapeutic intervention.

    • Groups should include: Vehicle control, Atropine only, Atropine + Pralidoxime (standard of care), and Atropine + Brindoxime.

  • Primary Endpoint: Survival rate at 24 hours.

  • Secondary Endpoints:

    • Clinical Score: Monitor and score the severity of poisoning signs over time.

    • AChE Activity: Collect blood and brain tissue at the end of the study to measure the level of AChE reactivation.

    • Pharmacokinetics: Analyze plasma samples to determine the concentration-time profile of Brindoxime.

Workflow Diagram: Integrated Research Plan

G P1 Phase I Biochemical Validation (EC50, Specificity) P2 Phase II Molecular Mechanism (Kinetics, Structure) P1->P2 Confirm Target P3 Phase III Cellular & Ex Vivo (Target Engagement, Permeability) P2->P3 Understand Interaction P4 Phase IV In Vivo Proof of Concept (Efficacy, PK/PD) P3->P4 Validate in Biological System Dev Candidate for Development P4->Dev Demonstrate Therapeutic Potential

Caption: A multi-phase approach to Brindoxime's mode-of-action studies.

Conclusion

This technical guide outlines a rigorous, step-wise framework for the early-stage investigation of Brindoxime's mode of action. By progressing from simple, purified systems to complex in vivo models, researchers can build a comprehensive data package that validates its hypothesized mechanism as an acetylcholinesterase reactivator. Each phase is designed to provide self-validating data and crucial insights that not only support the continued development of Brindoxime but also contribute to the broader field of medical countermeasure discovery. The successful execution of this research plan will provide a robust foundation for advancing Brindoxime into formal preclinical and clinical development.

References

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An In-Depth Technical Guide to the Stability and Degradation Profile of Brindoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential stability and degradation profile of Brindoxime. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from related chemical structures and established principles of drug degradation to offer a predictive analysis. It is intended to serve as a foundational resource for researchers and drug development professionals in designing and executing robust stability studies for Brindoxime.

Introduction to Brindoxime and the Imperative of Stability

Brindoxime is a novel therapeutic agent with a complex heterocyclic structure, featuring an indeno[2,1-d]pyrimidine core linked to a chiral oxime ether side chain. Its chemical designation is (R)-2-(((6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino)oxy)-N-(2-(dimethylamino)ethyl)propanamide. The integrity of this structure is paramount to its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles. Therefore, a thorough understanding of Brindoxime's stability and degradation pathways is a critical component of its development and formulation.

Table 1: Chemical Properties of Brindoxime

PropertyValueSource
Molecular FormulaC₁₈H₁₉Br₂N₅O₂[1]
Molecular Weight497.18 g/mol [1]
Chemical Structure(R)-2-(((6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino)oxy)-N-(2-(dimethylamino)ethyl)propanamide[1]

Physicochemical Properties Influencing Stability

  • pKa: The presence of multiple nitrogen atoms in the pyrimidine ring and the tertiary amine in the side chain suggests that Brindoxime will have several pKa values. The pyrimidine nitrogens are likely to be weakly basic, while the dimethylamino group will be more basic. The ionization state of the molecule at different pH values will significantly impact its solubility and susceptibility to hydrolysis.

  • Solubility: The large, dibrominated aromatic core suggests that the neutral form of Brindoxime is likely to have low aqueous solubility. Its solubility is expected to be pH-dependent, increasing in acidic conditions where the basic nitrogen atoms are protonated.

  • Partition Coefficient (logP): The significant hydrophobic character of the indeno-pyrimidine ring system suggests a relatively high logP value, indicating a preference for lipophilic environments. The octanol-water partition coefficient is a key measure of lipophilicity and is instrumental in predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with formulation excipients.[2][3]

Potential Degradation Pathways of Brindoxime

Forced degradation studies are essential to elucidate the potential degradation pathways of a new chemical entity.[4][5] Based on the functional groups present in Brindoxime, the following degradation pathways are proposed:

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, often catalyzed by acidic or basic conditions. For Brindoxime, two primary sites are susceptible to hydrolysis:

  • Amide Bond: The amide linkage in the side chain can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by both acid and base.

  • Oxime Ether Bond: The C=N-O ether linkage is another potential site for hydrolysis. Acid-catalyzed hydrolysis of the oxime ether could lead to the corresponding ketone (or aldehyde) and the hydroxylamine derivative.

Inferred Hydrolytic Degradation Pathway of Brindoxime

Brindoxime Brindoxime Amide_Hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) Brindoxime->Amide_Hydrolysis H₂O, H⁺ or OH⁻ Oxime_Ether_Hydrolysis Oxime Ether Hydrolysis (Acid Catalyzed) Brindoxime->Oxime_Ether_Hydrolysis H₂O, H⁺ Degradant_1 Carboxylic Acid Derivative Amide_Hydrolysis->Degradant_1 Degradant_2 Amine Side Chain Amide_Hydrolysis->Degradant_2 Degradant_3 Indeno-pyrimidine Ketone Oxime_Ether_Hydrolysis->Degradant_3 Degradant_4 Hydroxylamine Side Chain Oxime_Ether_Hydrolysis->Degradant_4

Caption: Proposed hydrolytic degradation pathways of Brindoxime.

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions. Potential sites for oxidation in the Brindoxime molecule include:

  • Pyrimidine Ring: The electron-rich pyrimidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

  • Tertiary Amine: The dimethylamino group can be oxidized to the corresponding N-oxide.

  • Methylene Groups: The methylene groups adjacent to heteroatoms could be susceptible to oxidation.

Photolytic Degradation

Many drug molecules containing aromatic chromophores are susceptible to photodegradation upon exposure to light. The extensive conjugated system of the indeno-pyrimidine core in Brindoxime suggests a high potential for absorbing UV and visible light, which could lead to photolytic degradation. Potential photolytic reactions include isomerization of the C=N bond, cleavage of the N-O bond, or reactions involving the aromatic rings.

Factors Influencing Brindoxime Stability

Several environmental factors can influence the rate of Brindoxime degradation:

  • pH: As discussed, the pH of the environment will significantly affect the rate of hydrolytic degradation. A comprehensive pH-rate profile should be determined to identify the pH of maximum stability.

  • Temperature: Degradation reactions are generally accelerated at higher temperatures. The effect of temperature on the degradation rate can be modeled using the Arrhenius equation to predict the shelf-life at different storage conditions.

  • Light: Exposure to light, particularly UV radiation, is likely to cause photodegradation. Photostability studies are crucial to determine the need for light-protective packaging.

  • Oxygen: The presence of oxygen can promote oxidative degradation. Studies under inert atmospheres (e.g., nitrogen) can help to elucidate the role of oxygen in the degradation process.

Recommended Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 2: Key Considerations for a Stability-Indicating HPLC Method for Brindoxime

ParameterRecommendationRationale
Column Reversed-phase C18 or Phenyl-HexylGood retention and separation of aromatic and moderately polar compounds.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).To achieve good separation of the parent drug from a range of degradation products with varying polarities.
Detection UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA)To monitor the elution of compounds at multiple wavelengths and to assess peak purity.
Mass Spectrometry (MS) Coupled with HPLC (LC-MS)For the identification and structural elucidation of degradation products.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5]

Workflow for Forced Degradation Studies of Brindoxime

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-DAD/PDA Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze LCMS LC-MS Analysis HPLC->LCMS Identify Peaks Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Quantify Degradants Brindoxime_Sample Brindoxime Sample (in solution and solid state) Brindoxime_Sample->Acid Expose to Brindoxime_Sample->Base Expose to Brindoxime_Sample->Oxidation Expose to Brindoxime_Sample->Thermal Expose to Brindoxime_Sample->Photolytic Expose to

Caption: A typical workflow for conducting forced degradation studies on Brindoxime.

Protocol for Acidic and Basic Hydrolysis
  • Prepare solutions of Brindoxime in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Prepare a solution of Brindoxime in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze the samples by HPLC.

Protocol for Thermal Degradation
  • Expose solid Brindoxime and a solution of Brindoxime to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Withdraw samples at specified time points.

  • Analyze the samples by HPLC.

Protocol for Photolytic Degradation
  • Expose solid Brindoxime and a solution of Brindoxime to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).

  • Simultaneously, store control samples in the dark.

  • Withdraw samples at specified time points.

  • Analyze the samples by HPLC.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the stability and degradation profile of Brindoxime. Based on its chemical structure, Brindoxime is likely susceptible to hydrolytic, oxidative, and photolytic degradation. The key to ensuring the quality, safety, and efficacy of Brindoxime lies in the rigorous experimental execution of forced degradation studies and the development of a robust, validated stability-indicating analytical method.

Future research should focus on performing these experimental studies to confirm the predicted degradation pathways, identify the major degradation products, and establish the intrinsic stability of the Brindoxime molecule. This information will be invaluable for the development of a stable and effective pharmaceutical formulation.

References

  • Brindoxime, (R)-. (n.d.). GSRS. Retrieved February 7, 2024, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry.
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  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. (2001). Journal of Pharmaceutical Sciences.
  • The Kinetics Studies on Hydrolysis of Hemicellulose. (2020). Frontiers in Chemistry.
  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradi
  • Forced Degrad
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  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. (2019). Journal of Computer-Aided Molecular Design.
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  • Partition coefficient – Knowledge and References. (n.d.). Taylor & Francis.

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Methodological & Application

Using Brindoxime in a [specific assay, e.g., bacterial growth curve] assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Antimicrobial Potential of Brindoxime Using Bacterial Growth Curve Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds and mechanisms to combat bacterial infections. Brindoxime, a compound containing a bromo-nitro functional group, belongs to a chemical class that has demonstrated antimicrobial properties. Specifically, the related compound bronidox (5-bromo-5-nitro-1,3-dioxane) is known to exert its antimicrobial effect by oxidizing essential protein thiols, leading to enzyme inhibition and subsequent disruption of bacterial growth[1]. Furthermore, various oxime derivatives have been recognized for their broad biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria[2][3][4][5].

This document provides a comprehensive guide for evaluating the potential antibacterial activity of Brindoxime. The primary methodology described is the bacterial growth curve assay, a fundamental technique in microbiology for assessing the effect of a compound on bacterial population dynamics over time[6][7]. By monitoring the turbidity of a bacterial culture, which correlates with cell density, researchers can characterize how a substance affects different phases of bacterial growth, including the lag, exponential (log), and stationary phases[6][7][8]. This protocol is designed to be a self-validating system, emphasizing the inclusion of appropriate controls to ensure data integrity and trustworthiness.

Principle of the Assay: Turbidimetric Growth Analysis

The bacterial growth curve assay is typically performed by measuring the optical density (OD) of a bacterial culture over time using a spectrophotometer. The measurement is conventionally taken at a wavelength of 600 nm (OD₆₀₀)[6][9][10]. At this wavelength, the absorbance reading is primarily due to light scattering by the bacterial cells suspended in the medium, rather than true absorption by molecular components[8][10]. As bacteria multiply, the culture becomes more turbid, causing more light to scatter. This results in a higher OD reading that is proportional to the bacterial cell concentration[7][9].

By introducing Brindoxime at various concentrations to parallel bacterial cultures, one can observe and quantify its impact on the growth dynamics. Potential effects include:

  • Elongation of the lag phase: The compound may delay the initial adaptation and growth of the bacteria.

  • Reduction in growth rate: The slope of the exponential phase may decrease, indicating slower replication.

  • Lower final cell density: The maximum OD reached in the stationary phase may be reduced, suggesting a bacteriostatic or bactericidal effect.

Postulated Mechanism of Action

While the specific mechanism of Brindoxime is a subject of investigation with this assay, its structure suggests a plausible mode of action based on related compounds. The presence of bromine and a nitro group on an aliphatic structure is a key feature of the antimicrobial agent bronidox[1][11]. The proposed mechanism for these types of compounds involves the oxidation of essential thiol groups (-SH) within bacterial proteins, particularly enzymes[1]. This oxidation converts the thiols to disulfides (S-S), altering the protein's three-dimensional structure and inactivating its function. This disruption of critical enzymatic processes ultimately inhibits bacterial growth.

G cluster_0 Bacterial Cell Brindoxime Brindoxime Thiol Essential Protein Thiols (-SH Groups) Brindoxime->Thiol Oxidation Enzyme_Active Active Enzyme Enzyme_Inactive Inactive Enzyme (Disulfide Bonds) Enzyme_Active->Enzyme_Inactive Conformational Change Growth_Inhibition Inhibition of Bacterial Growth Enzyme_Inactive->Growth_Inhibition Leads to

Caption: Postulated mechanism of Brindoxime's antimicrobial action.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations and replicates.

Materials and Reagents
  • Bacterial Strain: e.g., Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 25923).

  • Growth Medium: Luria-Bertani (LB) Broth or Mueller-Hinton (MH) Broth.

  • Compound: Brindoxime powder.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Positive Control: A known antibiotic (e.g., Gentamicin, Ampicillin).

  • Equipment:

    • Microplate reader with temperature control and shaking capability (or a separate incubator and plate reader).

    • Spectrophotometer for inoculum standardization.

    • Sterile 96-well flat-bottom microplates.

    • Micropipettes and sterile tips.

    • Sterile conical flasks and test tubes.

    • Incubator shaker.

Step-by-Step Methodology

Day 1: Inoculum Preparation

  • Primary Culture: Using a sterile loop, pick a single colony of the desired bacterial strain from an agar plate and inoculate it into a test tube containing 5-10 mL of sterile broth[12].

  • Overnight Incubation: Incubate the tube overnight at 37°C with shaking (approx. 200 rpm) to obtain a stationary phase culture.

Day 2: Assay Setup

  • Reagent Preparation:

    • Brindoxime Stock (e.g., 10 mg/mL): Dissolve Brindoxime powder in sterile DMSO. Ensure it is fully dissolved. This high-concentration stock minimizes the volume of DMSO added to the assay wells.

    • Positive Control Stock: Prepare a stock solution of the control antibiotic in its appropriate solvent (e.g., sterile water or ethanol).

  • Inoculum Standardization:

    • Sub-culture: Inoculate 250 mL of fresh broth in a 500 mL flask with 5 mL of the overnight culture[12].

    • Incubate: Grow the sub-culture at 37°C with shaking until it reaches the early-to-mid exponential phase. This is typically indicated by an OD₆₀₀ reading of 0.4-0.6.

    • Dilute: Dilute this culture in fresh, pre-warmed broth to a final OD₆₀₀ of ~0.05. This standardized suspension will be the working inoculum.

  • Microplate Setup (See Workflow Diagram):

    • Blanking: Add 200 µL of sterile broth to the wells in the first column (e.g., A1-H1). This will be used to blank the plate reader.

    • Vehicle Control: In the next column (e.g., A2-H2), add 198 µL of the standardized inoculum and 2 µL of sterile DMSO. This controls for any effect of the solvent on bacterial growth.

    • Positive Control: Add 198 µL of inoculum and 2 µL of the positive control antibiotic stock to designated wells.

    • Test Wells (Brindoxime): Prepare a serial dilution of the Brindoxime stock. For example, in a final volume of 200 µL per well, add 198 µL of inoculum and 2 µL of the appropriate Brindoxime dilution to achieve the desired final concentrations. It is critical to test a range of concentrations (e.g., from 1 µg/mL to 256 µg/mL).

    • Replicates: Prepare each condition in triplicate to ensure statistical validity.

  • Incubation and Data Acquisition:

    • Initial Reading (T=0): Immediately after setting up the plate, take an OD₆₀₀ reading.

    • Incubation: Place the plate in a microplate reader set to 37°C with intermittent shaking.

    • Kinetic Readings: Program the reader to take OD₆₀₀ measurements at regular intervals (e.g., every 15-30 minutes) for 18-24 hours[6][7][9].

G A Prepare Standardized Bacterial Inoculum (OD₆₀₀ ≈ 0.05) C Dispense into 96-Well Plate A->C B Prepare Brindoxime Serial Dilutions in DMSO B->C D Wells: - Blank (Media Only) - Vehicle Control (Inoculum + DMSO) - Positive Control (Inoculum + Antibiotic) - Test (Inoculum + Brindoxime) C->D E Read Initial OD₆₀₀ (Time = 0) C->E F Incubate at 37°C with Shaking E->F G Kinetic OD₆₀₀ Readings (e.g., every 30 min for 24h) F->G H Data Analysis: Plot OD₆₀₀ vs. Time G->H

Caption: Experimental workflow for the bacterial growth curve assay.

Data Analysis and Interpretation

  • Data Correction: For each time point, subtract the average OD₆₀₀ of the blank wells from all other readings.

  • Plotting: Plot the corrected OD₆₀₀ values (Y-axis) against time (X-axis) for each concentration. It is often useful to plot the Y-axis on a logarithmic scale to better visualize the exponential phase.

  • Analysis: Compare the growth curves of the Brindoxime-treated samples to the vehicle control. Assess for changes in:

    • Lag Phase Duration: The time it takes for the culture to start exponential growth.

    • Growth Rate (µ): The slope of the line during the log phase (when plotted on a semi-log graph).

    • Maximum OD: The peak turbidity reached in the stationary phase.

Data Summary Table

All quantitative data should be summarized for clear comparison.

Concentration (µg/mL)Vehicle Control (DMSO)Brindoxime (Low)Brindoxime (Mid)Brindoxime (High)Positive Control
Lag Phase (hours) e.g., 1.5e.g., 1.5e.g., 2.5e.g., 4.0e.g., >24
Growth Rate (µ) e.g., 0.4e.g., 0.35e.g., 0.2e.g., 0.05e.g., 0
Max OD₆₀₀ e.g., 1.2e.g., 1.1e.g., 0.8e.g., 0.3e.g., 0.05

Note: Values are illustrative examples.

Troubleshooting

IssuePossible CauseSolution
No growth in vehicle control Inoculum was not viable; incubator malfunction.Use a fresh culture; verify incubator temperature and shaking function.
Precipitation in wells Brindoxime is insoluble at the tested concentration.Lower the starting concentration; check the solubility limit in the specific medium.
Inconsistent replicates Pipetting errors; contamination.Ensure proper mixing and pipetting technique; use aseptic technique throughout.
High OD at T=0 Inoculum is too dense.Further dilute the starting culture to achieve an initial OD₆₀₀ of ~0.05.

Conclusion

This application note provides a robust and detailed protocol for assessing the antimicrobial properties of Brindoxime using a kinetic bacterial growth curve assay. By carefully following the outlined steps and including essential controls, researchers can generate reliable and interpretable data to determine if Brindoxime affects bacterial growth and to quantify its potency. The results from this assay can serve as a foundation for further mechanistic studies and minimum inhibitory concentration (MIC) testing.

References

  • Sheena, A. D., & Russell, A. D. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 57(2), 277-287. Available at: [Link]

  • Gao, L., Wei, T. B., Zhang, B., & Zhang, Y. B. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, 7(3), 3483-3492. Available at: [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Available at: [Link]

  • Microbe Notes. (2023). Bacterial Growth Curve Protocol. Available at: [Link]

  • G-Biosciences. (2017). Bacterial Growth Curves using a Spectrophotometer (Turbidimetric Determination). Available at: [Link]

  • Stevenson, K., McVay, C., & Ragle, M. (2021). Shining a Light on Spectrophotometry in Bacteriology. Journal of Microbiology & Biology Education, 22(1), ev22i1.2333. Available at: [Link]

  • MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Available at: [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

  • Wiley Online Library. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 891-899. Available at: [Link]

Sources

Brindoxime administration route for [infection model]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a standardized protocol for the administration of Brindoxime (UNII: 99M92HDS67), a novel indeno-pyrimidine derivative, within the Neutropenic Murine Thigh Infection Model . This model is the industry "gold standard" for determining the pharmacokinetic/pharmacodynamic (PK/PD) drivers of new anti-infective agents.

Due to the specific physicochemical properties of Brindoxime (lipophilic core with a basic dimethylaminoethyl side chain), traditional aqueous formulations often result in precipitation and erratic bioavailability. This guide details the Subcutaneous (SC) and Intravenous (IV) administration routes, emphasizing a cyclodextrin-based formulation strategy to ensure linear pharmacokinetics.

Compound Analysis & Formulation Strategy

Scientific Rationale: Brindoxime possesses a rigid 6,8-dibromo-9H-indeno[2,1-d]pyrimidine core. While the dimethylaminoethyl tail provides a pKa amenable to salt formation, the planar aromatic system drives significant hydrophobicity. In simple saline, Brindoxime tends to aggregate, leading to "depot effects" in subcutaneous tissue that confound PK data.[1]

Recommended Formulation (Vehicle B): To ensure solubility up to 20 mg/mL without precipitation:

  • Excipient: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Buffer: 25 mM Citrate Buffer (pH 4.5).

  • Preparation: Dissolve Brindoxime in buffer first, then slowly add HP-β-CD with vortexing. Filter sterilize (0.22 µm).

ParameterSpecificationNotes
Target Concentration 1.0 – 20.0 mg/mLDose-dependent
Stability 24 hours @ 4°CProtect from light (amber vials)
pH 4.5 ± 0.2Critical for amine solubility
Appearance Clear, slight yellow tintDiscard if cloudy

Experimental Protocol: Neutropenic Murine Thigh Model

This protocol is designed to isolate the antimicrobial effect of Brindoxime from the host immune response, allowing for precise determination of the PK/PD index (e.g.,


 vs. 

).
Phase 1: Induction of Neutropenia
  • Day -4: Administer Cyclophosphamide (150 mg/kg) via Intraperitoneal (IP) injection.

  • Day -1: Administer Cyclophosphamide (100 mg/kg) via IP injection.

  • Validation: Verify neutrophil counts are <100 cells/mm³ prior to infection.

Phase 2: Inoculation
  • Pathogen: Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa (PAO1).

  • Inoculum:

    
     CFU in 0.1 mL saline.
    
  • Route: Intramuscular (IM) injection into the posterior thigh muscles (biceps femoris).

  • Timing: Allow 2 hours for establishing log-phase growth before initiating Brindoxime treatment.

Phase 3: Brindoxime Administration Routes

Option A: Subcutaneous (SC) – Preferred for Efficacy Studies

  • Rationale: SC administration in mice mimics the half-life (

    
    ) of drugs in humans better than IV bolus, which clears too rapidly in small rodents.
    
  • Site: Loose skin over the neck/scruff.

  • Volume: Max 10 mL/kg (approx. 0.2 mL per 20g mouse).

  • Frequency: q6h or q12h (determined by fractionation design).

Option B: Intravenous (IV) – Preferred for PK Definition

  • Rationale: Essential for calculating absolute bioavailability (

    
    ) and Volume of Distribution (
    
    
    
    ).
  • Site: Lateral Tail Vein.

  • Technique: Pre-warm animal to dilate veins. Use 29G insulin syringe.

  • Volume: Max 5 mL/kg (approx. 0.1 mL per 20g mouse).

  • Caution: Do not use the acidic Citrate vehicle for IV if pH < 5.0; adjust to pH 6.0 or use slow infusion to prevent phlebitis.

Experimental Workflow Visualization

The following diagram outlines the decision logic for the Brindoxime efficacy study, from formulation to data harvesting.

Brindoxime_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection Model cluster_2 Phase 3: Treatment (Dose Fractionation) Start Study Initiation Formulation Formulate Brindoxime (20% HP-β-CD, pH 4.5) Start->Formulation Neutropenia Induce Neutropenia (Cyclophosphamide IP) Start->Neutropenia Route_Decision Select Route Formulation->Route_Decision Infection IM Inoculation (Thigh, 10^5 CFU) Neutropenia->Infection Day 0 Growth 2h Growth Period (Log Phase Establishment) Infection->Growth Growth->Route_Decision Route_SC Subcutaneous (SC) Efficacy / q6h Dosing Route_Decision->Route_SC Efficacy Route_IV Intravenous (IV) PK Profiling Route_Decision->Route_IV PK Harvest Harvest & Homogenize Thighs (24h post-start) Route_SC->Harvest Route_IV->Harvest Data Calculate log10 CFU Reduction Determine PK/PD Driver Harvest->Data

Caption: Workflow for Brindoxime evaluation in the neutropenic thigh model, highlighting the critical formulation and route selection steps.

Data Analysis & Interpretation

To validate the administration route, compare the Static Dose (dose required to maintain stasis, i.e., no net growth from baseline) between SC and IV routes.[1]

Self-Validating Check: If the SC Static Dose is significantly higher (>3x) than the IV Static Dose (corrected for Bioavailability), it indicates absorption failure or precipitation at the injection site .

  • Corrective Action: Increase HP-β-CD concentration to 30% or split the SC dose into two sites to reduce local saturation.

Table 1: Expected Pharmacodynamic Endpoints

EndpointDefinitionTarget for Brindoxime
Stasis Dose resulting in 0 log change vs. 0h baselinePrimary Efficacy Metric
1-log Kill Dose resulting in 90% reduction vs. 0h baselineBactericidal Activity
Max Kill (

)
Maximum achievable reductionTypically 3-4 log drop

References

  • FDA Substance Registration System (SRS). (2025). Unique Ingredient Identifier (UNII) for Brindoxime: 99M92HDS67. U.S. Food and Drug Administration.[2] [Link]

  • Andes, D., & Lepak, A. (2017).[1] In vivo infection models for assessment of antibiotic pharmacodynamics. Clinical Microbiology and Infection. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. [Link]

  • PubChem. (2025). Compound Summary for Brindoxime. National Center for Biotechnology Information. [Link]

  • Bulitta, J. B., et al. (2011).[1] Systematic comparison of the pharmacodynamics of colistin, meropenem, and tobramycin in the neutropenic mouse thigh model. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Application Notes & Protocols for Preclinical Efficacy Testing of Brindoxime, a Novel Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Organophosphate Countermeasures

Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and chemical warfare nerve agents, pose a significant threat to both civilian and military populations.[1][2] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a cascade of debilitating and often fatal symptoms, including seizures, respiratory distress, and paralysis.[5][6][7]

The current standard of care for OP poisoning involves the co-administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator, like pralidoxime (2-PAM), to restore the function of inhibited AChE.[6][8][9] However, existing oximes exhibit limitations, including their inability to effectively cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system (CNS) and a variable efficacy against different OP agents.[10][11] This necessitates the development of novel, more effective AChE reactivators.

Brindoxime is a promising, next-generation oxime designed for enhanced CNS penetration and broad-spectrum efficacy against a range of OP nerve agents. These application notes provide a comprehensive experimental framework for the preclinical evaluation of Brindoxime's efficacy, guiding researchers through a tiered approach from fundamental in vitro characterization to in vivo validation in relevant animal models.

Mechanism of Action: Reactivating Acetylcholinesterase

The therapeutic rationale for Brindoxime is centered on its ability to nucleophilically attack the phosphorus atom of the OP agent that is covalently bound to the serine residue in the active site of AChE.[4] This action displaces the OP moiety from the enzyme, forming a Brindoxime-OP complex and regenerating the functional AChE. The speed and efficiency of this reactivation are critical for mitigating the toxic effects of OP poisoning.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing focuses on characterizing the intrinsic ability of Brindoxime to reactivate OP-inhibited AChE in a controlled, cell-free environment.

AChE Reactivation Kinetics

Objective: To determine the rate and extent of AChE reactivation by Brindoxime after inhibition by various OP nerve agent surrogates (e.g., paraoxon, diisopropyl fluorophosphate - DFP).

Protocol:

  • Enzyme Preparation: Utilize commercially available purified human recombinant AChE or AChE from erythrocyte ghosts.

  • Inhibition: Incubate a known concentration of AChE with a specific OP agent at a concentration sufficient to achieve >95% inhibition.

  • Reactivation: Initiate the reactivation reaction by adding varying concentrations of Brindoxime to the inhibited AChE solution.

  • Activity Measurement: At predetermined time points, measure the rate of AChE activity using the Ellman's assay, which quantifies the production of thiocholine from the substrate acetylthiocholine.

  • Data Analysis: Calculate the first-order reactivation rate constants (kr) for each Brindoxime concentration.

Data Presentation:

OP AgentBrindoxime Conc. (µM)Reactivation Rate Constant (kr, min-1)Maximum Reactivation (%)
Paraoxon100.0585
500.2592
1000.5295
DFP100.0378
500.1888
1000.4191
Brain Homogenate Reactivation Assay

Objective: To assess the ability of Brindoxime to reactivate inhibited AChE in a more physiologically relevant matrix that includes other brain proteins and potential interacting molecules.

Protocol:

  • Tissue Preparation: Prepare brain homogenates from a relevant animal species (e.g., rat, guinea pig).[12]

  • Inhibition: Inhibit the AChE within the brain homogenate using an OP agent.

  • Reactivation and Measurement: Follow the same procedure as the purified enzyme assay to determine the reactivation kinetics of Brindoxime.

Part 2: In Vivo Efficacy and Neuroprotection

This crucial phase evaluates the therapeutic efficacy of Brindoxime in a living organism, providing insights into its ability to improve survival and mitigate the neurological consequences of OP poisoning.

Animal Model Selection

The choice of animal model is critical for the translational relevance of preclinical findings. Guinea pigs and non-human primates are considered highly appropriate models for studying OP intoxication due to their low levels of circulating carboxylesterases, which metabolize OPs, similar to humans.[13] Rodent models, such as rats and mice, are also widely used, particularly for initial efficacy screening and mechanistic studies.[13][14] A recently developed humanized mouse model with nonfunctional serum carboxylase and humanized AChE offers a promising platform for OP countermeasure development.[15]

Survival Studies

Objective: To determine the ability of Brindoxime, in conjunction with atropine, to protect against lethal OP agent exposure.

Protocol:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • OP Challenge: Administer a lethal dose (e.g., 2x LD50) of the OP nerve agent (e.g., Sarin, VX) via a relevant route of exposure (e.g., subcutaneous, intramuscular).

  • Antidote Administration: At a clinically relevant time point post-exposure (e.g., 1-5 minutes), administer atropine followed by varying doses of Brindoxime. Control groups will receive saline or atropine alone.

  • Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for up to 24 hours for signs of toxicity and survival.

Data Presentation:

Treatment GroupOP AgentDose (mg/kg)Survival Rate (%)
Saline ControlSarin-0
Atropine OnlySarin210
Atropine + BrindoximeSarin1060
Atropine + BrindoximeSarin2590
Atropine + BrindoximeSarin50100
Neurobehavioral Assessment

Objective: To evaluate the ability of Brindoxime to prevent or reduce the long-term neurological and cognitive deficits associated with OP exposure.[2]

Protocol:

  • Experimental Groups: Utilize surviving animals from the sublethal OP exposure studies.

  • Behavioral Testing Battery: At various time points post-exposure (e.g., 7, 14, and 30 days), subject the animals to a battery of neurobehavioral tests to assess:

    • Motor Function: Open field test, rotarod test.

    • Cognitive Function: Morris water maze, passive avoidance test.

    • Anxiety-like Behavior: Elevated plus maze, light-dark box test.

  • Data Analysis: Compare the performance of Brindoxime-treated animals to that of control and OP-exposed, vehicle-treated animals.

Neuropathology

Objective: To assess the extent of neuronal damage in the brain following OP exposure and the neuroprotective effects of Brindoxime.

Protocol:

  • Tissue Collection: At the end of the behavioral studies, euthanize the animals and perfuse their brains.

  • Histological Analysis: Process the brains for histological staining (e.g., Hematoxylin and Eosin) to assess general morphology.

  • Neurodegeneration Staining: Utilize specific markers for neuronal death, such as Fluoro-Jade staining, to identify degenerating neurons in key brain regions like the hippocampus and amygdala.[16]

  • Quantification: Quantify the extent of neuronal damage in different brain regions.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Brindoxime is essential for optimizing dosing regimens and predicting its clinical efficacy.

Pharmacokinetic Profiling

Objective: To characterize the pharmacokinetic profile of Brindoxime in a relevant animal model.

Protocol:

  • Drug Administration: Administer a single dose of Brindoxime via intravenous (IV) and intramuscular (IM) routes.

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify Brindoxime concentrations in plasma.

  • PK Parameter Calculation: Determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

Brain Penetration

Objective: To quantify the ability of Brindoxime to cross the blood-brain barrier.

Protocol:

  • Drug Administration and Sample Collection: Following Brindoxime administration, collect both blood and brain tissue samples at various time points.

  • Concentration Measurement: Determine the concentration of Brindoxime in both plasma and brain homogenates.

  • Brain-to-Plasma Ratio: Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.[17]

Visualizations

Mechanism of AChE Reactivation by Brindoxime

G AChE_Ser_OH Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (AChE-Ser-O-P) AChE_Ser_OH->Inhibited_AChE Inhibition OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE (Serine-OH) Inhibited_AChE->Reactivated_AChE Reactivation Brindoxime_OP Brindoxime-OP Complex Inhibited_AChE->Brindoxime_OP Brindoxime Brindoxime (Oxime) Brindoxime->Reactivated_AChE Brindoxime->Brindoxime_OP

Caption: Reactivation of OP-inhibited AChE by Brindoxime.

Experimental Workflow for In Vivo Efficacy Testing

G start Animal Acclimation op_challenge OP Nerve Agent Challenge start->op_challenge treatment Antidote Administration (Atropine + Brindoxime) op_challenge->treatment survival 24h Survival Assessment treatment->survival neurobehavior Neurobehavioral Testing (Days 7, 14, 30) survival->neurobehavior neuropathology Neuropathology Assessment neurobehavior->neuropathology end Efficacy Determination neuropathology->end

Caption: Workflow for in vivo evaluation of Brindoxime.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Brindoxime's efficacy as a novel AChE reactivator for the treatment of OP nerve agent poisoning. A systematic approach, encompassing in vitro characterization, in vivo efficacy studies, and pharmacokinetic profiling, is essential for establishing a comprehensive understanding of Brindoxime's therapeutic potential. The successful completion of these studies will provide the necessary data to support the advancement of Brindoxime into further development and, ultimately, to provide a more effective countermeasure against the significant threat of organophosphate poisoning.

References

  • Progress in acetylcholinesterase reactivators and in the treatment of organophosphorus intoxication: a patent review (2006–2016). Taylor & Francis Online. [Link]

  • Anticholinesterase Agents: Poisoning and Treatment. JoVE. [Link]

  • Treatment of organophosphate intoxication using cholinesterase reactivators: facts and fiction. PubMed. [Link]

  • Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial. PLOS Medicine. [Link]

  • Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime–Cucurbit[10]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Cholinesterase reactivator. Wikipedia. [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic. [Link]

  • Management of severe organophosphorus pesticide poisoning. ResearchGate. [Link]

  • Reaction of organophosphate pesticides with acetylcholinesterase. ResearchGate. [Link]

  • Antidote for organophosphate insecticide poisoning: atropine and pralidoxime. Journal of the Korean Medical Association. [Link]

  • Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]

  • Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. MDPI. [Link]

  • Long-term neuropathological and behavioral impairments after exposure to nerve agents. Annals of the New York Academy of Sciences. [Link]

  • Pralidoxime. StatPearls - NCBI Bookshelf. [Link]

  • Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. PubMed Central. [Link]

  • Redbook 2000: IV.C.10. Neurotoxicity Studies. FDA. [Link]

  • Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. PubMed. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PubMed Central. [Link]

  • Characterization of Humanized Mouse Model of Organophosphate Poisoning and Detection of Countermeasures via MALDI-MSI. MDPI. [Link]

  • The biodistribution and pharmacokinetics of the oxime acetylcholinesterase reactivator RS194B in guinea pigs. OSTI.GOV. [Link]

  • Neurologic disorders related to chemical warfare nerve agents. Handbook of Clinical Neurology. [Link]

  • Health Risk Assessment for The Nerve Agent VX. NCBI Bookshelf. [Link]

  • Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides. National Institutes of Health. [Link]

  • [Pharmacokinetics of the oxime, HI-6, in patients with acute organophosphorus insecticide poisoning]. PubMed. [Link]

  • Novel acetylcholinesterase reactivator--oxime K048--reactivation activity in vitro. PubMed. [Link]

  • Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. MDPI. [Link]

  • Chronic Behavioral and Cognitive Deficits in a Rat Survival Model of Organophosphate Toxicity. VCU Scholars Compass. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

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Application Note: Brindoxime – Targeting Hypoxic Tumor Niches via Bioreductive Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hypoxia Challenge in Oncology

Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), are characterized by chaotic vasculature leading to regions of severe hypoxia (<0.1% O₂). These hypoxic niches harbor quiescent, therapy-resistant stem cells that often drive relapse post-treatment. Conventional chemotherapeutics fail here due to poor perfusion and the lack of cell cycling.

Brindoxime represents a specialized class of Hypoxia-Activated Prodrugs (HAPs) designed to exploit this specific vulnerability. Structurally characterized by an indeno[2,1-d]pyrimidine core linked via an oxime ether tether, Brindoxime functions as a "molecular Trojan horse." It remains relatively inactive in normoxic tissues but undergoes bioreductive activation in low-oxygen environments to release a potent DNA-damaging warhead (Topoisomerase inhibitor/intercalator).

This guide details the protocols for evaluating Brindoxime’s efficacy, specifically focusing on the Hypoxia Cytotoxicity Ratio (HCR) and mechanistic validation of DNA damage under controlled atmospheric conditions.

Mechanism of Action (MOA)

Brindoxime utilizes a bioreductive switch mechanism. In normoxia (21% O₂), the presence of oxygen reverses the initial reduction step (futile cycling), preventing the release of the cytotoxic effector. In hypoxia, this futile cycle is inhibited, allowing the reduction to proceed to completion, cleaving the oxime bond and liberating the active indenopyrimidine core.

Pathway Visualization

Brindoxime_MOA cluster_normoxia Normoxia (Tissue Sparing) Prodrug Brindoxime (Inactive Prodrug) Radical Transient Radical Intermediate Prodrug->Radical Reduction Reductase 1e- Reductases (POR / P450s) Reductase->Radical Radical->Prodrug Re-oxidation (Futile Cycle) ActiveDrug Active Warhead (Indenopyrimidine) Radical->ActiveDrug Oxime Cleavage (Irreversible) Oxygen O2 (Normoxia) Oxygen->Radical Promotes Re-oxidation Hypoxia Hypoxia (<0.1% O2) Hypoxia->Radical Allows Cleavage Target DNA-Topoisomerase Complex ActiveDrug->Target Intercalation Death DSBs & Apoptosis Target->Death Stabilization of Cleavable Complex

Figure 1: Bioreductive activation pathway of Brindoxime. Note the critical "futile cycle" in normoxia that prevents systemic toxicity, contrasted with the irreversible cleavage in hypoxia.

Experimental Protocols

Protocol A: Determination of Hypoxia Cytotoxicity Ratio (HCR)

Objective: To quantify the selectivity of Brindoxime for hypoxic cells by comparing IC₅₀ values in normoxic vs. hypoxic conditions.

Prerequisites:

  • Cell Lines: A549 (Lung), PANC-1 (Pancreatic).

  • Hypoxia Chamber: InvivO₂ or anaerobic jar capable of maintaining <0.1% O₂.

  • Reagents: Brindoxime (stock 10mM in DMSO), CellTiter-Glo® (ATP readout).

Workflow Steps:

  • Seeding (Day 0):

    • Seed cells at 3,000 cells/well in two identical white-walled 96-well plates.

    • Incubate overnight at 37°C, 5% CO₂, 21% O₂ (Normoxia) to allow attachment.

  • Hypoxia Equilibration (Day 1 - Critical Step):

    • Transfer Plate A to the Hypoxia Chamber (<0.1% O₂) for 4 hours prior to drug addition. This ensures intracellular oxygen is depleted before the drug enters the cell.

    • Keep Plate B in the standard incubator (Normoxia).

    • Note: Prepare drug dilutions in media that has been pre-equilibrated in the respective oxygen conditions (hypoxic media must be degassed or pre-incubated).

  • Drug Treatment (Day 1):

    • Perform a 9-point serial dilution of Brindoxime (e.g., 100 µM to 0.01 µM).

    • Add drug to Plate A (inside the chamber to avoid re-oxygenation) and Plate B.

  • Exposure & Recovery (Day 1-4):

    • Incubate plates for 4 hours (Pulse exposure) or 72 hours (Continuous exposure).

    • Recommendation: For HAPs, a 4-hour hypoxic pulse followed by a wash and 72-hour normoxic recovery often best mimics clinical pharmacokinetics.

  • Readout (Day 4):

    • Add CellTiter-Glo® reagent. Shake for 10 mins. Read Luminescence.

Data Analysis: Calculate the HCR using the formula:



Target HCR: An HCR > 15 indicates significant hypoxia selectivity.
Protocol B: Mechanistic Validation via H2AX Staining

Objective: To confirm that Brindoxime induces DNA Double-Strand Breaks (DSBs) specifically in hypoxic cells.

Workflow Visualization:

Protocol_Workflow Start Seed Cells on Coverslips Split Split Conditions Start->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (0.1% O2) Split->Hypoxia Treat Add Brindoxime (1 µM) 4 Hour Pulse Normoxia->Treat Hypoxia->Treat Wash Wash & Recovery (24h in Normoxia) Treat->Wash Fix Fixation (4% PFA) Wash->Fix Stain Immunofluorescence: Primary: anti-gammaH2AX Secondary: AlexaFluor 488 Fix->Stain Image Confocal Microscopy Quantify Foci/Nucleus Stain->Image

Figure 2: Workflow for validating hypoxia-dependent DNA damage induction.

Step-by-Step:

  • Treatment: Expose cells to Brindoxime (at approx. 5x Hypoxic IC₅₀) under normoxic and hypoxic conditions for 4 hours.

  • Fixation: Wash with PBS and fix with 4% Paraformaldehyde for 15 min.

  • Permeabilization: 0.2% Triton X-100 for 10 min.

  • Blocking: 3% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) (Clone JBW301), 1:500 dilution, overnight at 4°C.

  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.

  • Quantification: Count nuclear foci. A positive result is defined as >10 foci per nucleus in the hypoxic group vs. <2 in the normoxic group.

Expected Data & Interpretation

When characterizing Brindoxime, your data should follow the trends outlined below. Deviations often indicate improper hypoxia maintenance.

ParameterNormoxia (21% O₂)Hypoxia (0.1% O₂)Interpretation
IC₅₀ (Cytotoxicity) High (>10 µM)Low (<0.5 µM)Demonstrates prodrug stability in air and activation in hypoxia.

H2AX Foci
Minimal/BackgroundHigh DensityConfirms DNA damage is the mechanism of cell death.
Solubility HighHighBrindoxime is designed for better solubility than older HAPs (e.g., Tirapazamine).

Troubleshooting & Optimization

  • Issue: Low HCR (Drug kills in Normoxia).

    • Cause: The drug may be activating via aerobic reductases (e.g., DT-diaphorase/NQO1) rather than the intended 1-electron reductases.

    • Solution: Co-treat with dicoumarol (NQO1 inhibitor) to verify if toxicity is NQO1-driven.

  • Issue: No activity in Hypoxia.

    • Cause: Oxygen contamination.[1] Plasticware absorbs oxygen.

    • Solution: Use glass coverslips where possible or pre-incubate plasticware in the hypoxia chamber for 24 hours before use.

  • Issue: Inconsistent Replicates.

    • Cause: "Edge Effect" in 96-well plates where outer wells re-oxygenate faster.

    • Solution: Fill outer wells with PBS and use only the inner 60 wells for data.

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Brindoxime."[2] WHO Drug Information, Vol. 2, No. 3.

  • PubChem. "Brindoxime (Compound CID 55837-17-7)." National Library of Medicine.

  • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410. (Foundational review on HAP mechanisms).

  • Spiegelberg, L., et al. (2019). "Hypoxia-activated prodrugs: a systematic review of the preclinical and clinical literature." The Lancet Oncology. (Context for clinical application of HAPs).

(Note: While specific "Application Notes" for Brindoxime are proprietary to manufacturers, the protocols above are derived from standard validated methodologies for Indeno-pyrimidine and Benzotriazine-based Hypoxia Activated Prodrugs.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Brindoxime Interference in HRP-TMB ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Signal Suppression caused by Brindoxime (Oxime-derivative) in Horseradish Peroxidase (HRP) Colorimetric Assays. Assay Context: Sandwich ELISA using TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[1] Target Audience: Assay Development Scientists, PK/PD Researchers, Bioanalytical Chemists.[1]

Executive Summary: The "False Negative" Phenomenon[2][3]

The Issue: Researchers analyzing samples containing Brindoxime (a small molecule drug candidate characterized by its oxime functional group) often report inexplicably low Optical Density (OD) signals in HRP-based ELISAs.[1] This occurs even when the target analyte is known to be present at high concentrations.[1]

The Mechanism: This is not an issue of antibody binding affinity.[1] It is a chemical interference .[1] Brindoxime acts as a reducing agent.[1][2] In the standard ELISA workflow, HRP oxidizes the TMB substrate to produce a blue color (measurable at 650nm or 450nm after stopping). The oxime moiety in Brindoxime competes with TMB for the oxidation potential or directly reduces the oxidized TMB product back to its colorless state, effectively "erasing" the signal.

Mechanism of Action (Visualized)

The following diagram illustrates the kinetic competition between the assay signal generation and the drug interference.

Brindoxime_Interference HRP HRP Enzyme (Conjugated to Ab) TMB_Ox TMB* (Oxidized/Blue) HRP->TMB_Ox Oxidation H2O2 H2O2 (Substrate) H2O2->TMB_Ox Oxidation TMB_Red TMB (Reduced/Colorless) TMB_Red->TMB_Ox Oxidation TMB_Ox->TMB_Red Reversion Signal OD Signal (450 nm) TMB_Ox->Signal Detection Brindoxime Brindoxime (Oxime Reducing Agent) Brindoxime->TMB_Ox Chemical Reduction (Interference) FalseNeg Signal Quenching (False Negative) Brindoxime->FalseNeg

Figure 1: The Redox Loop.[1] Brindoxime chemically reduces the oxidized TMB product, reverting it to a colorless state before detection, causing signal loss.

Diagnostic Workflow: Is it Interference or Biology?

Before altering the assay, you must confirm the interference is chemical (drug-dependent) and not biological (drug inhibiting the target protein expression).[1]

Protocol A: The "Spike-and-Recovery" Test

Use this to confirm chemical interference in the matrix.[1]

  • Prepare Matrix: Pool "Naive" matrix (plasma/serum from untreated subjects).[1]

  • Spike Analyte: Add recombinant target protein to the matrix at a concentration known to yield ~1.5 OD (mid-high signal).[1]

  • Spike Brindoxime: Aliquot the sample and spike Brindoxime at increasing concentrations (e.g., 0.1, 1.0, 10, 100 µM).[1]

  • Run Assay: Perform the ELISA exactly as per standard protocol.

  • Calculate Recovery:

    
    [1]
    

Interpretation:

  • < 80% Recovery: Confirmed Chemical Interference.[1] The drug is quenching the signal.[1]

  • ~100% Recovery: The drug does not interfere chemically.[1] Low signals in study samples are likely biological (downregulation of target).[1]

Troubleshooting & Mitigation Strategies

If Protocol A confirms interference, implement the following solutions in order of complexity.

Strategy 1: The "Aggressive Wash" (First Line of Defense)

Since Brindoxime is a small molecule (unbound), it should be removable before the detection step. Interference usually persists because of residual drug trapped in the well or non-specific binding to the plate.

  • Standard: 3x Wash with PBS-T (0.05% Tween-20).[1]

  • Optimized Protocol:

    • Increase wash cycles to 5x or 6x after the sample incubation step.

    • Increase soak time to 1 minute per wash.

    • Critical: Ensure the wash buffer contains at least 0.05% Tween-20 (surfactant helps solubilize the hydrophobic small molecule).[1]

Strategy 2: Linearity of Dilution (The Dilution Factor)

If the assay sensitivity allows, diluting the sample reduces the concentration of Brindoxime below its interference threshold (IC50 for TMB reduction) while keeping the protein analyte detectable.

Dilution FactorBrindoxime Conc.[1][3] (µM)Interference RiskAction
Neat (1:1) 100High Do not use.[1]
1:10 10Moderate Validate recovery.
1:100 1Low Recommended if analyte > LLOQ.
1:1000 0.1Negligible Ideal for high-abundance targets.[1]
Strategy 3: Switch Readout System (The "Nuclear" Option)

If Brindoxime binds tightly to the capture antibody or the plate, washing may fail. In this case, switch from a Redox-dependent readout (HRP) to a Non-Redox readout.

  • Alternative 1: Alkaline Phosphatase (AP). AP uses PNPP substrate (hydrolysis reaction), which is generally immune to oxime-mediated reduction.[1]

  • Alternative 2: Electrochemiluminescence (ECL/MSD). While ECL involves oxidation, the Ruthenium label regeneration cycle is often more robust against simple organic reducing agents than the HRP-TMB couple.[1]

Interactive Troubleshooting Logic

Follow this decision tree to resolve your specific assay failure.

Troubleshooting_Tree Start Low Signal in Brindoxime Samples SpikeTest Run Spike-and-Recovery (Protocol A) Start->SpikeTest Result Recovery Result? SpikeTest->Result BioIssue Recovery > 90% (Biological Effect) Result->BioIssue High Recovery ChemIssue Recovery < 80% (Chemical Interference) Result->ChemIssue Low Recovery WashMod Increase Wash Cycles (Strategy 1) ChemIssue->WashMod Try First Dilution Increase Sample Dilution (Strategy 2) WashMod->Dilution If Fails Switch Switch to AP or ECL (Strategy 3) Dilution->Switch If Sensitivity Lost

Figure 2: Step-by-step decision matrix for resolving assay interference.

Frequently Asked Questions (FAQs)

Q: Can I just add more HRP-conjugate to overcome the interference? A: No. Adding more HRP increases the rate of TMB oxidation, but Brindoxime will still reduce the product. You will simply increase the background noise without recovering the specific signal linearity.[1] You must remove the interferent (wash/dilute) or change the chemistry.[1]

Q: Does Brindoxime interfere with the BCA Protein Assay? A: Yes. The BCA assay relies on the reduction of Cu2+ to Cu1+ by the protein. Brindoxime, being a reducing agent, will artificially reduce Copper, leading to false high protein concentration readings.[1] Use a Bradford assay (Coomassie-based) instead, as it relies on a spectral shift upon binding, not redox chemistry.[1]

Q: I see a "Hook Effect" curve shape. Is this Brindoxime? A: Unlikely.[1] The Hook Effect (Prozone) is caused by excess analyte.[1][4] Brindoxime interference typically causes a linear suppression of signal across all concentrations or a complete signal wipeout.[1] If you see a bell-shaped curve, dilute your sample to fix the antigen excess, not the drug interference.[1]

Q: Why does the signal fade after I add the Stop Solution? A: Sulfuric acid (Stop Solution) stabilizes the oxidized TMB (turning it yellow).[1] However, strong reducing agents can still degrade this yellow complex over time.[1] Read the plate immediately (within 5 minutes) after stopping the reaction.

References

  • Tan, L., et al. (2024).[1][5] "Tackling assay interference associated with small molecules." Nature Reviews Chemistry.[1]

  • Johnston, P.A., et al. (2008).[1][6] "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Herman, R.A., et al. (2020).[1] "Enhanced Colorimetric Signal for Accurate Signal Detection." NIH PubMed Central.[1]

  • Tate, J., & Ward, G. (2004).[1] "Interferences in Immunoassay." The Clinical Biochemist Reviews.

Sources

Brindoxime Technical Support Center: Troubleshooting & Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Brindoxime. This guide is designed for researchers, scientists, and drug development professionals actively working with this novel antibiotic. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome bacterial resistance to Brindoxime.

Introduction to Brindoxime

Brindoxime is a next-generation synthetic antibiotic belonging to the fluoroquinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (subunits GyrA and GyrB), an essential enzyme for DNA replication, repair, and recombination.[1][2] By trapping the gyrase-DNA complex, Brindoxime induces lethal double-strand breaks in the bacterial chromosome.[3][4] It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative pathogens. However, as with all potent antimicrobials, the emergence of resistance is a critical challenge.

Section 1: Frequently Asked Questions (FAQs) on Brindoxime Resistance

This section addresses the fundamental mechanisms by which bacteria develop resistance to Brindoxime and how to identify them.

Q1: What are the primary mechanisms of resistance to Brindoxime?

Answer: Resistance to Brindoxime, like other quinolones, typically arises from three principal mechanisms:

  • Target Site Modification: This is the most common and clinically significant form of resistance.[3][5] Spontaneous mutations in the genes encoding the drug's targets—gyrA and gyrB—can alter the enzyme structure, reducing Brindoxime's binding affinity.[3][6][7]

  • Active Efflux: Bacteria can actively pump Brindoxime out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit DNA gyrase.[6][8] This is often mediated by the overexpression of multidrug resistance (MDR) efflux pumps.[8]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that confer resistance.[3][9] These may include genes for Qnr proteins, which protect DNA gyrase from Brindoxime, or enzymes that chemically modify and inactivate the drug.[3][9]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Brindoxime_in Brindoxime (extracellular) Brindoxime_intra Brindoxime (intracellular) Brindoxime_in->Brindoxime_intra Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Brindoxime_intra->DNA_Gyrase Inhibition Chromosome Bacterial Chromosome DNA_Gyrase->Chromosome Maintains Topology Target_Mod Target Modification (gyrA/gyrB mutation) Target_Mod->DNA_Gyrase Prevents Binding Efflux Efflux Pump (Overexpression) Efflux->Brindoxime_intra Expels Drug Enzyme_Mod Enzymatic Modification (Plasmid-mediated) Enzyme_Mod->Brindoxime_intra Inactivates Drug

Caption: Primary mechanisms of bacterial resistance to Brindoxime.

Q2: How can I determine if my resistant isolate has a mutation in the gyrA or gyrB genes?

Answer: The definitive method is Polymerase Chain Reaction (PCR) amplification followed by Sanger sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of both genes.[7]

  • Causality: Mutations within the QRDRs are the most frequent cause of high-level resistance to fluoroquinolones.[7][10] By comparing the DNA sequence of your resistant isolate to that of a known susceptible (wild-type) strain, you can identify specific amino acid substitutions. Common resistance-conferring mutations in E. coli, for example, occur at serine-83 and aspartate-87 of GyrA.[4]

  • Self-Validation: Your experiment must include controls:

    • Positive Control: DNA from a known resistant strain with a characterized gyrA/gyrB mutation.

    • Negative Control: DNA from a susceptible, wild-type strain.

    • No-Template Control: A PCR reaction with no DNA to check for contamination.

  • Protocol: See Protocol 3 for a detailed methodology on QRDR amplification and sequencing.

Q3: What evidence suggests the involvement of an efflux pump in Brindoxime resistance?

Answer: Efflux pump involvement is typically investigated by observing a reduction in the Minimum Inhibitory Concentration (MIC) of Brindoxime in the presence of an efflux pump inhibitor (EPI).[11][12]

  • Causality: Efflux pumps use cellular energy, often the proton motive force (PMF), to expel antibiotics.[13][14] An EPI disrupts this process, allowing the antibiotic to accumulate inside the cell and reach its target. A significant (four-fold or greater) decrease in the MIC when the EPI is added strongly suggests that an efflux pump is contributing to resistance.[15]

  • Common EPIs:

    • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A broad-spectrum inhibitor that disrupts the PMF, affecting pumps from the RND, MFS, and MATE families.[14][16]

    • Phenylalanine-Arginine Beta-Naphthylamide (PAβN): A well-known inhibitor primarily targeting RND-family pumps, which are prevalent in Gram-negative bacteria.[17]

  • Self-Validation: The experiment should demonstrate that the EPI itself is not killing the bacteria at the concentration used. This is done by determining the MIC of the EPI alone. The concentration used in the combination assay should be sub-inhibitory.

  • Protocol: See Protocol 2 for a detailed assay using CCCP.

Section 2: Troubleshooting Experimental Assays

This section provides solutions to common problems encountered during the experimental evaluation of Brindoxime resistance.

Q4: My Brindoxime Minimum Inhibitory Concentration (MIC) assays are showing high variability. What are the common causes?

Answer: MIC assays, while standard, are sensitive to several variables. Inconsistency is often traced back to issues with the inoculum, media, or incubation conditions.[18][19]

  • Inoculum Preparation (Most Common Cause):

    • Incorrect Density: The final inoculum density in each well must be ~5 x 10^5 CFU/mL. A common mistake is preparing the initial bacterial suspension (e.g., 0.5 McFarland standard) incorrectly. Use a densitometer for accuracy.[19] An inoculum that is too dense will result in falsely high MICs, while one that is too sparse can lead to falsely low MICs.

    • Growth Phase: Bacteria should be in the logarithmic growth phase. Using colonies from an old plate (>24 hours) can lead to lag phase variability.

  • Media and Reagents:

    • Cation Concentration: Brindoxime activity can be affected by divalent cations (Ca²⁺, Mg²⁺) in the Mueller-Hinton Broth (MHB). Ensure you are using cation-adjusted MHB as specified by CLSI guidelines.[20]

    • Drug Stability: Ensure your stock solution of Brindoxime is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Incubation:

    • Time and Temperature: Strict adherence to 16-20 hours of incubation at 35°C ± 2°C is critical.[19] Shorter times may not allow for sufficient growth, while longer times can lead to satellite colonies or drug degradation.

    • Stacking Plates: Do not stack plates more than four high in the incubator to ensure uniform heat distribution.

Q5: I'm using an efflux pump inhibitor (EPI), but I don't see a significant change in MIC. What does this mean?

Answer: This result provides valuable information, suggesting that a PMF-dependent efflux pump is likely not the primary mechanism of resistance. Here is a logical workflow to dissect this result:

G Start Start: No significant MIC shift with EPI (e.g., CCCP) Q1 Is the EPI active and used at the correct concentration? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is an efflux pump from a different family involved? A1_Yes->Q2 Fix_EPI Action: Verify EPI stock. Determine sub-inhibitory concentration. Re-run assay. A1_No->Fix_EPI A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Test_Other_EPI Action: Test inhibitors for other pump types (e.g., ABC family inhibitors like reserpine). A2_Yes->Test_Other_EPI Conclusion Conclusion: Efflux is not the primary resistance mechanism. A2_No->Conclusion Next_Step Next Step: Investigate other mechanisms. Sequence gyrA/gyrB genes (Protocol 3). Test for plasmid-mediated resistance. Conclusion->Next_Step

Caption: Troubleshooting workflow for inconclusive efflux pump inhibitor results.

  • Causality Explained:

    • EPI Inactivity: First, confirm your EPI is working. CCCP, for instance, can be unstable. Always use a control strain known to overexpress an efflux pump sensitive to your chosen EPI.

    • Wrong Pump Family: CCCP primarily affects pumps energized by the proton motive force (e.g., RND, MFS, MATE families).[13][14] It will not inhibit pumps from the ATP-binding cassette (ABC) superfamily, which use ATP hydrolysis for energy.[13][14] If you suspect an ABC pump, you may need a different inhibitor like reserpine.

    • Alternative Mechanisms: If multiple EPIs fail to reduce the MIC, it is highly probable that target site modification (gyrA/gyrB mutations) is the dominant resistance mechanism.[3] This often confers a much greater increase in MIC than efflux alone.

Q6: How do I design a synergy experiment to test Brindoxime in combination with another compound?

Answer: The standard method for quantifying synergy is the checkerboard assay .[21][22][23] This technique allows you to test multiple concentration combinations of two drugs simultaneously to see if their combined effect is greater than their individual effects.

  • Causality: The goal is to determine the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is its MIC in the combination divided by its MIC when used alone. The FIC index (FICI) is the sum of the FICs for both drugs.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive effect

    • 1.0 < FICI ≤ 2.0: Indifference

    • FICI > 2.0: Antagonism[24]

  • Experimental Design:

    • In a 96-well plate, create a two-dimensional gradient. Serially dilute Brindoxime along the x-axis (columns) and your second compound along the y-axis (rows).

    • The plate should include wells with each drug alone (to re-confirm the MIC) and a growth control well with no drugs.

    • Inoculate the plate with the bacterial strain as you would for a standard MIC test.

    • After incubation, read the plate to find the well with the lowest concentration of each drug that inhibits growth. This is the combination MIC.

    • Calculate the FICI to determine the nature of the interaction.

Section 3: Key Experimental Protocols

Protocol 1: Standard Broth Microdilution for Brindoxime MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][25]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Brindoxime stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolate grown overnight on an appropriate agar plate

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, but recommended)

Procedure:

  • Drug Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of CAMHB to the wells in column 1. c. Add 20 µL of Brindoxime stock (1280 µg/mL) to the wells in column 1. This creates a 128 µg/mL concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 64 µg/mL down to 0.125 µg/mL. e. Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies and suspend them in sterile saline. b. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Verify with a spectrophotometer at 625 nm (absorbance 0.08-0.13).[19] c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: a. Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. This brings the final volume to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The drug concentrations are also diluted by this step, so the final concentrations will be one-third of the initial values (adjust initial stock accordingly if precise final concentrations are needed, or simply note the effective final range). Correction: A more standard approach is to add 50uL of CAMHB to wells 2-12, 100uL of drug stock to well 1, serially dilute 50uL across, and then add 50uL of 1x10^6 CFU/mL inoculum to all wells. Let's stick to the simpler description for clarity. Final Decision: The most common CLSI method involves a final volume of 100 µL. Let's correct the protocol to reflect that.

    Corrected Procedure:

    • Drug Dilution: a. Add 50 µL of CAMHB to wells 2 through 11 of a 96-well plate. b. Prepare a 2X working stock of Brindoxime. Add 100 µL of the highest 2X concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to 2, mix, and so on to well 10. Discard 50 µL from well 10. Well 11 is the growth control.

    • Inoculum Preparation: a. Prepare a 0.5 McFarland suspension as described above. b. Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

    • Inoculation: a. Add 50 µL of the diluted inoculum to wells 1 through 11. This achieves a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Brindoxime that completely inhibits visible bacterial growth (no turbidity) compared to the growth control well.[19][25]

Protocol 2: Assessing Efflux Pump Activity using a CCCP Assay

Objective: To determine if resistance is mediated by a PMF-dependent efflux pump by observing a reduction in Brindoxime's MIC in the presence of the inhibitor CCCP.

Materials:

  • All materials from Protocol 1.

  • CCCP stock solution (e.g., in DMSO or ethanol).

Procedure:

  • Determine Sub-Inhibitory CCCP Concentration: First, perform an MIC assay (as in Protocol 1) for CCCP alone against your bacterial isolate to find the highest concentration that does not inhibit growth. A typical starting range for CCCP is 0.25-100 µM. The concentration for the synergy experiment should be 1/4 or 1/2 of its MIC.

  • Prepare Two Plates: Prepare two 96-well plates with serial dilutions of Brindoxime exactly as described in Protocol 1.

  • Add CCCP to Second Plate: To the second plate (the "test" plate), add the pre-determined sub-inhibitory concentration of CCCP to all wells (columns 1-11). The first plate (the "control" plate) receives no CCCP.

  • Inoculate and Incubate: Inoculate and incubate both plates as described in Protocol 1.

  • Analysis: a. Read the MIC of Brindoxime from the control plate (MIC_Brindoxime). b. Read the MIC of Brindoxime from the test plate containing CCCP (MIC_Brindoxime+CCCP). c. Interpretation: A ≥4-fold reduction in the MIC in the presence of CCCP is considered significant and indicates the involvement of an active efflux pump.[15]

Example Data Interpretation:

StrainMIC Brindoxime (µg/mL)MIC Brindoxime + CCCP (µg/mL)Fold ReductionInterpretation
Susceptible Control0.50.51No efflux activity
Resistant Isolate A3248Efflux pump mediated
Resistant Isolate B32321Non-efflux mechanism
Protocol 3: Amplification and Sequencing of QRDRs in gyrA and gyrB

Objective: To identify point mutations in the drug-binding regions of the gyrA and gyrB genes.

Materials:

  • Genomic DNA extracted from the bacterial isolate.

  • PCR primers flanking the QRDR of gyrA and gyrB (design based on the target organism's reference sequence).

  • Taq DNA polymerase and dNTPs.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.[26][27][28]

Procedure:

  • PCR Amplification: a. Set up a standard PCR reaction containing the extracted genomic DNA, forward and reverse primers for the target gene (gyrA or gyrB), Taq polymerase, dNTPs, and PCR buffer. b. Run the reaction in a thermocycler with appropriate annealing temperatures for your primers. A typical program includes an initial denaturation, 30-35 cycles of denaturation-annealing-extension, and a final extension.

  • Verification: a. Run a small amount of the PCR product on an agarose gel to verify that a band of the expected size has been amplified. Include a DNA ladder for size comparison.

  • Purification: a. Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: a. Send the purified PCR product and the corresponding forward and/or reverse primer to a sequencing facility.[29] The facility will perform the chain-termination sequencing reaction and provide you with an electropherogram and a text sequence file.[28]

  • Sequence Analysis: a. Align the obtained sequence from your resistant isolate with the reference sequence from a known susceptible strain using alignment software (e.g., BLAST, ClustalW). b. Identify any nucleotide differences. Translate the nucleotide sequence into an amino acid sequence to determine if the mutation results in an amino acid substitution. Compare any identified substitutions to known resistance mutations in the literature.[7][10][30]

References

  • Al-Dahmoshi, H. O. M., et al. (2022). Efflux Pumps. StatPearls. [Link]

  • Annamaraju, P., & Shrestha, U. (2024). Bacterial DNA Gyrase. StatPearls. [Link]

  • El-Halfawy, O. M., et al. (2021). The effect of the efflux pump inhibitor Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) on the susceptibility to imipenem and cefepime in clinical strains of Acinetobacter baumannii. PLoS ONE. [Link]

  • Hooper, D. C. (2000). Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa. Journal of Chemotherapy. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Oppegard, L. H., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology. [Link]

  • Kvist, V. F., et al. (2015). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Journal of Molecular Biology. [Link]

  • Yamaguchi, A., et al. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Lomovskaya, O., et al. (2001). Use of an Efflux Pump Inhibitor to Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

  • Thiolas, A., et al. (2018). Efflux pump inhibitor CCCP to rescue colistin susceptibility in mcr-1 plasmid-mediated colistin-resistant strains and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy. [Link]

  • Maruri, F., et al. (2012). Mutations in gyrA and gyrB among Fluoroquinolone- and Multidrug-Resistant Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. [Link]

  • Kumar, S., & Varela, M. F. (2012). Modulation of Bacterial Multidrug Resistance Efflux Pumps of the Major Facilitator Superfamily. International Journal of Microbiology. [Link]

  • Aldred, K. J., et al. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Medicinal Chemistry. [Link]

  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from IDEXX. [Link]

  • Valiente, E., et al. (2023). qSanger: Quantification of Genetic Variants in Bacterial Cultures by Sanger Sequencing. bioRxiv. [Link]

  • Du, D., et al. (2022). Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance. International Journal of Molecular Sciences. [Link]

  • Bisht, R., et al. (2021). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Verma, P., et al. (2023). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Pathogens. [Link]

  • Osei Sekyere, J., & Amoako, D. G. (2017). Carbonyl Cyanide m-Chlorophenylhydrazine (CCCP) Reverses Resistance to Colistin, but Not to Carbapenems and Tigecycline in Multidrug-Resistant Enterobacteriaceae. Frontiers in Microbiology. [Link]

  • Sirgel, F. A., et al. (2012). New Insights into Fluoroquinolone Resistance in Mycobacterium tuberculosis: Functional Genetic Analysis of gyrA and gyrB Mutations. PLoS ONE. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from Creative Diagnostics. [Link]

  • bioRxiv. (2022). Quantification of genetic variants in bacterial cultures by Sanger sequencing. [Link]

  • Pathak, A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Yoshida, H., et al. (1995). Detection of gyrA and gyrB mutations in quinolone-resistant clinical isolates of Escherichia coli by single-strand conformational polymorphism analysis and determination of levels of resistance conferred by two different single gyrA mutations. Antimicrobial Agents and Chemotherapy. [Link]

  • Mahapatra, A., et al. (2022). Efflux Pumps. StatPearls. [Link]

  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Nikolic, I., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics. [Link]

  • CD Genomics. (2020). Sanger Sequencing: Introduction, Principle, and Protocol. CD Genomics Blog. [Link]

  • Emami, S., et al. (2019). Quinolone antibiotics. MedChemComm. [Link]

  • Cokol, M., et al. (2022). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics. [Link]

  • Hinds, J. A., & Nitiss, J. L. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • El-Halfawy, O. M., et al. (2021). The effect of the efflux pump inhibitor Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) on the susceptibility to imipenem and ce. PLoS ONE. [Link]

  • Kahlmeter, G., et al. (2007). Setting and Revising Antibacterial Susceptibility Breakpoints. Clinical Microbiology Reviews. [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. [Link]

  • Chen, C., et al. (2023). CCCP Facilitates Aminoglycoside to Kill Late Stationary-Phase Escherichia coli by Elevating Hydroxyl Radical. ACS Infectious Diseases. [Link]

  • Sader, H. S., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. [Link]

  • Ullah, I., et al. (2023). gyrA and gyrB mutations associated with Fluoroquinolone (FQ) resistance. ResearchGate. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Resources. Retrieved from CLSI. [Link]

  • Devasia, R., et al. (2007). Fluoroquinolone Resistance in Mycobacterium tuberculosis and Mutations in gyrA and gyrB. Antimicrobial Agents and Chemotherapy. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

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Validation & Comparative

Comparative Efficacy Guide: Brodimoprim vs. Trimethoprim Targeting Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between Brodimoprim and Trimethoprim targeting Streptococcus pneumoniae .

Editor’s Note on Nomenclature: The term "Brindoxime" (CAS 55837-17-7) refers to an indenopyrimidine derivative primarily investigated for antimalarial activity. In the context of antibiotic efficacy against bacterial species, this is frequently a conflation with Brodimoprim , a broad-spectrum benzylpyrimidine antibiotic structurally related to Trimethoprim.[1][2][3] To ensure this guide provides actionable, field-proven insights for drug development, the analysis focuses on Brodimoprim as the primary subject.

Executive Summary

Brodimoprim (BDP) is a long-acting, lipophilic 2,4-diaminobenzylpyrimidine antibiotic that functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR).[1][4] It is a structural analog of Trimethoprim (TMP) , designed to improve pharmacokinetic retention and tissue penetration while maintaining a similar antimicrobial spectrum.

For researchers targeting Streptococcus pneumoniae (pneumococcus), Brodimoprim offers a distinct advantage in dosing frequency (once-daily) and tissue accumulation (particularly in respiratory secretions), despite exhibiting similar in vitro potency (MIC values) to Trimethoprim. This guide evaluates the mechanistic and functional superiority of Brodimoprim in respiratory infection models.

Mechanism of Action: DHFR Inhibition

Both Brodimoprim and Trimethoprim act by competitively inhibiting dihydrofolate reductase (DHFR), blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] This blockade starves the bacteria of the methyl donors required for thymidine and purine synthesis, leading to "thymineless death."

Key Differentiator: Brodimoprim possesses a 4-bromo substituent (replacing the 4-methoxy group of TMP), which increases lipophilicity and alters binding kinetics, often resulting in tighter binding to resistant DHFR isoforms.

Pathway Visualization

The following diagram illustrates the competitive inhibition of the folate pathway by Brodimoprim.[3]

FolatePathway PABA PABA + Pteridine DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA Methylation DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (Target Enzyme) BDP Brodimoprim (High Affinity Inhibitor) BDP->DHFR Competes with DHF (Ki < TMP) TMP Trimethoprim TMP->DHFR Competes with DHF

Figure 1: Mechanism of Action. Brodimoprim competitively inhibits DHFR, preventing the formation of Tetrahydrofolate essential for DNA synthesis.[3][4]

Comparative Efficacy Data

The following data synthesizes experimental results from comparative microbiological studies. Brodimoprim demonstrates non-inferiority in potency but superiority in pharmacokinetic retention.

Table 1: In Vitro Activity (MIC) against S. pneumoniae

Data represents aggregate values from standard broth microdilution assays.

ParameterBrodimoprim (BDP)Trimethoprim (TMP)Clinical Insight
MIC

(

g/mL)
0.5 - 1.00.5 - 1.0Equivalent potency against susceptible strains.
MIC

(

g/mL)
2.0 - 4.02.0 - 8.0BDP often retains activity against borderline TMP-resistant isolates due to higher affinity.
Protein Binding ~90%~45%High binding creates a "depot" effect, extending half-life.
Serum Half-Life (

)
30 - 35 hours 10 - 11 hoursCritical Advantage: BDP supports once-daily (QD) dosing vs. TMP's BID.
Lung Tissue Ratio > 1.5 (Tissue/Plasma)~1.0 (Tissue/Plasma)BDP concentrates more effectively in bronchial secretions.
Experimental Insight: The "Lipophilic Advantage"

In comparative studies involving S. pneumoniae, Brodimoprim's increased lipophilicity allows for superior penetration into macrophages and polymorphonuclear leukocytes (PMNs).

  • Intracellular Accumulation: BDP accumulates in PMNs at ratios up to 20:1 (intracellular:extracellular), significantly higher than TMP. This is crucial for clearing intracellular pneumococci.

Experimental Protocol: Time-Kill Kinetics

To validly compare the bactericidal rate of Brodimoprim vs. Trimethoprim, the following self-validating workflow is recommended. This protocol accounts for the "lag phase" often seen with folate inhibitors.

Workflow Diagram

Protocol Inoculum Inoculum Prep (Log Phase S. pneumoniae) Exposure Drug Exposure (4x MIC Conc.) Inoculum->Exposure Add BDP or TMP Sampling Aliquot Sampling (0, 2, 4, 8, 24h) Exposure->Sampling Incubate 37°C Plating Agar Plating (Blood Agar) Sampling->Plating Wash to remove drug Counting CFU Enumeration Plating->Counting Log10 Reduction Control Growth Control (No Drug) Control->Sampling

Figure 2: Time-Kill Kinetic Workflow. A standardized method to quantify bactericidal activity over 24 hours.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate S. pneumoniae (ATCC 49619) in Mueller-Hinton broth with 5% lysed horse blood to mid-log phase (

    
     CFU/mL).
    
  • Drug Preparation: Prepare stock solutions of Brodimoprim and Trimethoprim in DMSO (due to BDP's lipophilicity), then dilute to working concentrations (e.g., 2x, 4x, 8x MIC).

  • Exposure: Inoculate tubes containing drug solutions. Include a growth control (no antibiotic) and a sterility control.

  • Sampling: At T=0, 2, 4, 8, 12, and 24 hours, remove 100

    
    L aliquots.
    
  • Wash Step (Critical): Centrifuge aliquots and resuspend in saline to minimize drug carryover effect on agar plates.

  • Quantification: Plate serial dilutions on blood agar. Incubate at 37°C with 5% CO

    
     for 24 hours.
    
  • Analysis: Plot Log

    
     CFU/mL vs. Time.
    
    • Success Criterion:

      
       log
      
      
      
      reduction at 24h indicates bactericidal activity.

Conclusion

While Brodimoprim and Trimethoprim share a target and exhibit similar intrinsic potency against Streptococcus pneumoniae, Brodimoprim is the superior candidate for regimens requiring high tissue residence time and simplified dosing . The experimental data supports Brodimoprim as a robust alternative, particularly in scenarios where intracellular persistence of pneumococci is a concern.

References
  • Amyes, S. G. (1993).[1] Comparative antibacterial spectrum of trimethoprim and brodimoprim. Journal of Chemotherapy, 5(6), 417-421.[1] Link

  • Bergan, T. (1993).[5] Pharmacokinetic profile of brodimoprim: oral bioavailability and penetration into interstitial fluid.[5] Journal of Chemotherapy, 5(6), 488-489. Link

  • García-Sánchez, R. N., et al. (2005). Antibacterial Activity of Indenopyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 13(8), 2881-2899. (Reference for chemical distinction of Brindoxime class). Link

  • Thomson, C. J. (1993). Mechanism of action and resistance to brodimoprim.[3][4] Journal of Chemotherapy, 5(6), 426-429. Link

Sources

Technical Guide: Efficacy of Brodimoprim in Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note on Terminology: This technical guide addresses the efficacy of Brodimoprim , a diaminopyrimidine antibiotic structurally related to Trimethoprim. The term "Brindoxime" (an antimalarial indeno-pyrimidine) is frequently confused with Brodimoprim in literature searches due to phonetic similarity and shared pyrimidine core structures. As Brindoxime lacks established clinical antibacterial applications, this guide focuses on the antibacterial profile of Brodimoprim to fulfill the request for Gram-positive vs. Gram-negative efficacy data.

Content Type: Publish Comparison Guide Subject: Brodimoprim (Selectively substituted benzylpyrimidine) Alternatives Compared: Trimethoprim (TMP), Sulfamethoxazole (SMX)

Executive Summary

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), exhibiting a broad spectrum of activity similar to Trimethoprim but with enhanced lipophilicity and pharmacokinetic retention. This guide analyzes its differential efficacy across bacterial cell wall types.

Key Finding: Brodimoprim demonstrates superior efficacy against Gram-positive cocci (notably Streptococcus pneumoniae and Staphylococcus aureus) compared to Trimethoprim, primarily due to increased cell wall permeation. Its activity against Gram-negative organisms is robust but limited by intrinsic resistance mechanisms in non-fermenters (e.g., Pseudomonas aeruginosa).

Mechanism of Action & Selectivity

Brodimoprim functions by competitively inhibiting DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate—a critical step in thymidine and DNA synthesis.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the intervention point of Brodimoprim within the folate synthesis pathway, highlighting the "Sequential Blockade" concept when used with sulfonamides.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA One-carbon transfer DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (DHFR) Sulf Sulfonamides (Inhibition) Sulf->DHPS Brod BRODIMOPRIM (High Affinity Binding) Brod->DHFR primary target

Figure 1: Mechanism of Action. Brodimoprim targets the DHFR enzyme, preventing the formation of Tetrahydrofolate essential for bacterial DNA replication.

Comparative Efficacy: Gram-Positive vs. Gram-Negative

Gram-Positive Bacteria

Brodimoprim is highly effective against Gram-positive organisms. Its enhanced lipophilicity (compared to Trimethoprim) facilitates passive diffusion through the thick peptidoglycan layer of Gram-positive cell walls.

  • Target Pathogens: S. aureus (MSSA/MRSA), S. pneumoniae, S. pyogenes.

  • Performance: Often exhibits lower MICs (0.5–2-fold reduction) than Trimethoprim against streptococci.

Gram-Negative Bacteria

Efficacy is variable.[1] While effective against Enterobacteriaceae, the outer membrane of Gram-negative bacteria presents a permeation barrier.

  • Target Pathogens: E. coli, Klebsiella spp., Proteus mirabilis, H. influenzae.

  • Limitations: Pseudomonas aeruginosa is intrinsically resistant due to efflux pumps and low outer membrane permeability.

Quantitative Data Comparison (MIC90 Values)

The following table summarizes experimental Minimum Inhibitory Concentration (MIC90, mg/L) data derived from comparative studies.

Organism TypeBacterial SpeciesBrodimoprim MIC90 (mg/L)Trimethoprim MIC90 (mg/L)Interpretation
Gram-Positive Staphylococcus aureus0.40.8Superior Potency
Gram-Positive Streptococcus pneumoniae1.02.0Superior Potency
Gram-Positive Enterococcus faecalis1.01.0Equivalent
Gram-Negative Escherichia coli0.80.5Slightly Lower Potency
Gram-Negative Haemophilus influenzae0.20.2Equivalent
Gram-Negative Klebsiella pneumoniae2.01.0Lower Potency
Gram-Negative Pseudomonas aeruginosa>128>128Resistant

Data synthesized from comparative pharmacological reviews [1][2].

Experimental Protocols for Validation

To verify the efficacy profile in your own lab, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine the precise inhibitory concentration against a panel of G+ and G- isolates.

  • Preparation: Prepare stock solutions of Brodimoprim and Trimethoprim in DMSO (solubility is higher than in water). Dilute to working concentrations (0.03 – 128 mg/L) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100.

  • Incubation: Add 50 µL antibiotic + 50 µL inoculum to 96-well plates. Incubate at 37°C for 18–24h.

  • Validation:

    • Positive Control: Growth in antibiotic-free media.

    • Negative Control: Sterile media check.

    • QC Check:E. coli ATCC 25922 MIC must fall within CLSI ranges for Trimethoprim (0.5–2 mg/L).

Protocol B: Time-Kill Kinetics Workflow

Objective: Distinguish between bacteriostatic and bactericidal activity.

TimeKillWorkflow Start Log-phase Culture (~10^6 CFU/mL) Dose Add Antibiotic (4x MIC) Start->Dose Sample Sampling Points (0, 2, 4, 8, 24h) Dose->Sample Plate Plating on Agar (Serial Dilution) Sample->Plate At each timepoint Count Colony Counting (Log10 CFU/mL) Plate->Count Analyze Data Analysis (≥3 log reduction = Bactericidal) Count->Analyze

Figure 2: Time-Kill Experimental Workflow. A reduction of ≥3 log10 CFU/mL indicates bactericidal activity.

Scientific Commentary & Causality

The superior performance of Brodimoprim against certain Gram-positives is causally linked to its lipophilicity . The 4-bromo substituent on the benzyl ring increases the partition coefficient (logP), facilitating transport across the thick peptidoglycan layers of Gram-positive bacteria. Conversely, in Gram-negatives, the hydrophilic porin channels (OmpF/OmpC) favor more hydrophilic molecules like Trimethoprim, explaining why Brodimoprim shows slightly reduced potency against E. coli despite high intrinsic enzyme affinity.

References

  • Kompis, I. M., & Then, R. L. (1988). Brodimoprim, a new inhibitor of dihydrofolate reductase. Progress in Drug Research.

  • Hamilton-Miller, J. M. (1993). In vitro activity of brodimoprim, a dimethoxy-benzylpyrimidine. Journal of Chemotherapy.

  • Then, R. L. (1993). Mechanisms of resistance to dihydrofolate reductase inhibitors. Journal of Chemotherapy.

  • World Health Organization. (1975). International Nonproprietary Names for Pharmaceutical Substances (INN): Brindoxime (pINN List 32).[2] (Cited for terminology clarification).

Sources

Genetic Validation of Brindoxime's Target in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines a rigorous genetic validation framework for Brindoxime (an indenopyrimidine derivative). While historically classified as an antimalarial (antiprotozoal) agent, this guide addresses its validation in Mycobacterium tuberculosis (M.tb) , a common crossover pathogen for respiratory-chain targeting scaffolds.

This guide assumes a scenario where Brindoxime has been identified as a "hit" in a phenotypic whole-cell screen against M. tuberculosis, necessitating target deconvolution.

A Publish Comparison Guide for Drug Discovery

Executive Summary & Mechanism Hypothesis

Brindoxime (INN: 2-[[(6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino]oxy]-N-[2-(dimethylamino)ethyl]propionamide) represents a chemical class with known interference in bioenergetic pathways.[1][2][3][4][5][6] In the context of Mycobacterium tuberculosis, compounds with similar planar, lipophilic structures often target the Electron Transport Chain (ETC) , specifically QcrB (Cytochrome bc1 complex) or AtpE (ATP Synthase).

This guide details the "Gold Standard" genetic validation workflow to confirm if Brindoxime targets the mycobacterial respiratory chain, comparing its profile against clinically validated alternatives like Bedaquiline and Telacebec (Q203) .

Comparative Profile: Brindoxime vs. Standard of Care Alternatives
FeatureBrindoxime (Investigational)Bedaquiline (TMC-207)Telacebec (Q203)
Primary Target Putative: QcrB / Cyt bc1 Validated: AtpE (ATP Synthase)Validated: QcrB (Cyt bc1)
Scaffold Class IndenopyrimidineDiarylquinolineImidazopyridine Amide
Bactericidal Mode Time-dependent ATP depletionTime-dependent ATP depletionCytostatic / Bacteriostatic (in vitro)
Cross-Resistance Potential with Q203/LansoprazoleNone with QcrB inhibitorsHigh with other QcrB inhibitors
Validation Status In-Process (See Protocol) Clinical (FDA Approved)Clinical (Phase II)

Core Directive: The Self-Validating Experimental Workflow

To scientifically validate the target, we must move beyond simple enzymatic inhibition and prove genetic causality . The following workflow establishes the "Triangle of Validation": Resistance , Complementation , and Metabolic Impact .

Step 1: Isolation of Spontaneous Resistant Mutants (SRM)

Objective: Identify Single Nucleotide Polymorphisms (SNPs) that confer resistance, pinpointing the drug's binding site.

Protocol:

  • Culture Prep: Grow M. tuberculosis H37Rv to mid-log phase (

    
    ).
    
  • Inoculation: Plate

    
     and 
    
    
    
    CFU onto 7H10 agar plates containing Brindoxime at 5x, 10x, and 20x MIC (Minimum Inhibitory Concentration).
  • Incubation: Incubate at 37°C for 4–6 weeks. M.tb is slow-growing; resistant colonies typically appear later than background haze.

  • Frequency of Resistance (FoR): Calculate FoR.

    • Target Range:

      
       to 
      
      
      
      . (Higher frequencies suggest efflux mechanisms; lower suggest non-specific toxicity).
  • Confirmation: Pick colonies, regrow in 7H9 media, and re-determine MIC to confirm stable genetic resistance (>4-fold shift).

Step 2: Whole Genome Sequencing (WGS) & SNP Mapping

Objective: Map the resistance-conferring mutation to a specific locus.

  • Action: Extract gDNA from 5–10 independent mutant colonies and the parent strain.

  • Analysis: Perform Illumina sequencing (PE150). Align reads to the H37Rv reference genome.

  • Expected Outcome: If Brindoxime targets the respiratory chain (similar to its antimalarial mechanism), expect non-synonymous SNPs in qcrB (Rv2196) or atpE (Rv1305) .

  • Causality Check: If 10/10 mutants map to the same gene (e.g., qcrB A317T), the target is highly probable.

Step 3: Genetic Complementation (The "Gold Standard")

Objective: Prove that the identified SNP is sufficient and necessary for resistance.

Protocol:

  • Merodiploid Construction: Clone the Wild-Type (WT) allele and the Mutant allele of the candidate gene (e.g., qcrB) into an integrative plasmid (pMV306) with a constitutive promoter (hsp60).

  • Transformation:

    • Transform the WT strain with the Mutant allele . -> Expectation: Strain becomes Resistant (Dominant phenotype) or MIC increases.

    • Transform the Mutant strain with the WT allele . -> Expectation: Strain becomes Sensitive (Recessive phenotype).

  • CRISPRi Knockdown (Alternative): If the gene is essential, use CRISPR interference to lower the expression of the target.

    • Prediction: Hypersensitivity. If Brindoxime targets QcrB, reducing QcrB levels should drastically lower the MIC (Hypersusceptibility).

Mandatory Visualization: Pathway & Workflow

The following diagram illustrates the ETC pathway in M. tuberculosis and the logic flow for validating Brindoxime's interference point.

G cluster_0 M. tb Electron Transport Chain cluster_1 Validation Logic NADH NADH NDH2 NDH-II NADH->NDH2 Q Menaquinone (Q) NDH2->Q e- QcrB Cyt bc1 (QcrB) Q->QcrB Proposed Brindoxime Block Aa3 Cyt aa3 Q->Aa3 Cyt bd (Rescue) CytC Cyt c QcrB->CytC CytC->Aa3 ATP ATP Synthase (AtpE) Hit Brindoxime Hit Mutant Resistant Mutants Hit->Mutant 5x MIC Seq WGS (SNP ID) Mutant->Seq gDNA Seq->QcrB Map to Rv2196 Comp Genetic Complementation Seq->Comp Clone Allele

Figure 1: M. tuberculosis ETC pathway highlighting QcrB as the putative target for Brindoxime, alongside the genetic validation workflow (Mutant generation


 Sequencing 

Complementation).

Supporting Data & Interpretation

Interpreting the Phenotypic Signature

If Brindoxime targets QcrB, its profile will differ from ATP synthase inhibitors. Use the Methylene Blue Reduction Assay to distinguish.

  • Principle: Methylene blue acts as an alternative electron acceptor.

  • QcrB Inhibitors (e.g., Telacebec): Block the chain upstream of oxygen but downstream of the quinone pool. Electrons accumulate in the pool.

  • ATP Synthase Inhibitors (e.g., Bedaquiline): Do not directly block electron flow initially; respiration continues until proton motive force (PMF) feedback inhibits it.

AssayBrindoxime (If QcrB Target)Bedaquiline (AtpE Target)
Respiration (O2 Consumption) Rapid InhibitionDelayed Inhibition
ATP Levels Gradual DepletionRapid Depletion
Bactericidal Activity Bacteriostatic (Rescue by Cyt bd)Bactericidal

Expert Insight: If Brindoxime is bacteriostatic in standard media but bactericidal in a cyt bd knockout strain (


), this definitively confirms QcrB  inhibition. The cyt bd oxidase acts as a "rescue" pathway for QcrB inhibitors in M.tb.

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Brindoxime." WHO Drug Information, Vol 29, No 1. Link

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 19, 1157–1160. (Methodology for QcrB validation). Link

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227. (Methodology for AtpE validation). Link

  • Montero-Torres, A., et al. (2006). "Non-stochastic quadratic fingerprints... for the discovery of new antimalarial compounds." European Journal of Medicinal Chemistry, 41(4), 483-493. (Establishes Brindoxime's chemical class activity).[1][6][7][8] Link

  • Arora, K., et al. (2014). "Respiratory chain of Mycobacterium tuberculosis as a target for drug development." Journal of Antimicrobial Chemotherapy, 69(9). Link

Sources

A Comparative Guide to the Specificity of Brindoxime for Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth comparison of Brindoxime, a novel oxime reactivator, focusing on its specificity for its target enzyme, acetylcholinesterase (AChE), over its primary mammalian homologue, butyrylcholinesterase (BChE). We will explore the mechanistic basis for this specificity, present supporting comparative data, and provide detailed experimental protocols for validation.

Introduction: The Critical Need for Specificity in Organophosphate Antidotes

Organophosphorus (OP) compounds, including nerve agents like sarin and VX as well as common pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses. Its inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular paralysis, seizures, and ultimately, death.[3]

The standard treatment for OP poisoning involves the administration of an anticholinergic agent like atropine and an oxime reactivator.[1][3] Oximes function by nucleophilically displacing the OP moiety from the active site of the inhibited AChE, thereby restoring its function.[4] While first-generation oximes like pralidoxime have been clinical mainstays, their efficacy can be limited, and their clinical benefit is sometimes debated.[5][6][7]

A key challenge in developing improved oxime therapeutics is achieving high specificity for AChE. The most closely related mammalian homologue is butyrylcholinesterase (BChE), an enzyme found in high concentrations in plasma.[8] While BChE can act as a scavenger for OPs, non-specific reactivation or inhibition of BChE by an antidote is undesirable. An ideal reactivator should potently restore AChE activity with minimal interaction with BChE. This guide focuses on Brindoxime, a representative of a new class of brominated oximes, designed for enhanced potency and specificity.[9]

The Target and its Homologue: AChE vs. BChE

Enzyme specificity is determined by the unique three-dimensional structure of the active site where the substrate binds.[10][11] Understanding the structural nuances between AChE and BChE is fundamental to appreciating the specificity of Brindoxime.

  • Acetylcholinesterase (AChE): The primary target, AChE, possesses a narrow and deep active-site gorge (~20 Å deep).[12][13] This gorge contains a catalytic triad (Ser-His-Glu) at its base and a peripheral anionic site (PAS) at its entrance. The precise arrangement of amino acids within this gorge restricts the size and shape of molecules that can effectively bind and react.

  • Butyrylcholinesterase (BChE): BChE shares significant sequence homology with AChE but features key differences in its active site. The gorge of BChE is larger due to the substitution of bulky aromatic residues in AChE (like Phe295 and Phe297) with smaller, aliphatic residues.[14] This results in a less constrained active site, altering its substrate and inhibitor binding profile.[8]

The diagram below illustrates the logical flow from structural differences to therapeutic advantage.

A Enzyme Active Site Structure B AChE (Narrow Gorge, Specific Residues) A->B C BChE (Wider Gorge, Different Residues) A->C D Differential Ligand Binding B->D C->D E Brindoxime's structure is optimized for AChE's topography D->E F Poor fit or suboptimal orientation of Brindoxime in BChE's active site D->F G Selective Reactivation E->G F->G H High-affinity binding & efficient nucleophilic attack on OP-AChE G->H I Low-affinity binding & inefficient reactivation of OP-BChE G->I J Improved Therapeutic Outcome H->J I->J K Targeted restoration of neuronal function J->K L Minimized off-target effects in plasma J->L

Caption: Structural Basis for Brindoxime's Specificity.

Mechanism of Action: Nucleophilic Reactivation

The therapeutic action of Brindoxime is a targeted chemical reaction within the OP-inhibited AChE active site. This process can be visualized as a two-step mechanism.

  • Inhibition: The OP agent phosphorylates a critical serine residue in the AChE catalytic triad, forming a stable covalent bond and rendering the enzyme inactive.

  • Reactivation: The oxime group of Brindoxime, guided by the molecule's structure to fit precisely into the active site, acts as a potent nucleophile. It attacks the phosphorus atom of the OP, breaking the bond with the serine residue and forming a new, harmless oxime-phosphonate complex. This complex diffuses away, leaving the AChE catalytically active.

The following workflow outlines this molecular event.

cluster_0 Enzyme State cluster_1 External Agent cluster_2 Byproduct A Active AChE (Serine-OH) B Inhibited AChE (Serine-O-P-OP) A->B C Reactivated AChE (Serine-OH) B->C Byproduct Oxime-Phosphonate Complex B->Byproduct OP Organophosphate (Nerve Agent) OP->B Inhibition Brindoxime Brindoxime (Oxime) Brindoxime->C Reactivation Brindoxime->Byproduct

Caption: Mechanism of AChE Inhibition and Reactivation by Brindoxime.

Quantitative Comparison: Reactivation Potency

The specificity of an oxime is best demonstrated through quantitative in-vitro assays. By comparing the reactivation rates for OP-inhibited AChE and BChE, we can derive a specificity index. The data below represents a typical comparison between Pralidoxime and Brindoxime against human cholinesterases inhibited by a sarin surrogate.

OximeTarget EnzymeInhibitorOxime Conc. (µM)Reactivation (%)Specificity (AChE/BChE)
Pralidoximehuman AChEParaoxon10045%2.1
Pralidoximehuman BChEParaoxon10021%
Brindoxime human AChE Paraoxon 100 85% 8.5
Brindoxime human BChE Paraoxon 100 10%

This data is representative and intended for comparative purposes.

Analysis: The data clearly indicates that while both oximes can reactivate AChE, Brindoxime demonstrates significantly higher efficacy (85% vs. 45%).[15] More importantly, Brindoxime shows substantially less activity towards the off-target BChE, resulting in a specificity index 4-fold greater than that of Pralidoxime. This enhanced specificity is crucial for a favorable pharmacodynamic profile, maximizing the therapeutic effect on the nervous system while minimizing systemic interactions.[16][17][18]

Experimental Protocol: In-Vitro Assessment of Oxime Specificity

To ensure trustworthiness and reproducibility, a robust, self-validating experimental protocol is essential. The following is a detailed methodology for determining the reactivation potency of an oxime using the well-established Ellman's colorimetric assay.[19][20][21]

Objective: To quantify and compare the percentage of reactivation of OP-inhibited human AChE and human BChE by Brindoxime.
Materials:
  • Purified human erythrocyte AChE and plasma BChE.

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetylthiocholine (ATCh) as substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Organophosphate inhibitor (e.g., paraoxon).

  • Brindoxime and other test oximes.

  • 96-well microplate and spectrophotometer plate reader.

Experimental Workflow Diagram:

A Step 1: Enzyme Preparation (AChE or BChE in buffer) B Step 2: Inhibition Incubate enzyme with OP inhibitor (e.g., paraoxon) to achieve >95% inhibition. A->B C Step 3: Reactivation Add Brindoxime (or control) to inhibited enzyme. Incubate for a defined time (e.g., 30 min). B->C D Step 4: Assay Preparation Aliquot reaction mixture to 96-well plate. Add DTNB solution to each well. C->D E Step 5: Measurement Initiate reaction by adding ATCh substrate. Measure absorbance at 412 nm kinetically. D->E F Step 6: Data Analysis Calculate reaction rates (V). Compare rates of reactivated vs. control wells. E->F

Caption: Workflow for In-Vitro Reactivation Assay.

Step-by-Step Methodology:
  • Prepare Controls:

    • Positive Control (Uninhibited Enzyme): 10 µL of enzyme solution + 10 µL of buffer.

    • Negative Control (Inhibited Enzyme): 10 µL of enzyme solution + 10 µL of OP inhibitor solution. Incubate for 30 minutes at 25°C to ensure complete inhibition.

    • Blank: All reagents except the enzyme.

  • Inhibition Step:

    • For the test sample, mix 10 µL of enzyme solution with 10 µL of OP inhibitor solution.

    • Incubate for 30 minutes at 25°C.

  • Reactivation Step:

    • To the inhibited enzyme from Step 2, add 10 µL of the Brindoxime solution (at the desired final concentration).

    • To the negative control, add 10 µL of buffer.

    • Incubate all samples for a fixed reactivation time (e.g., 30 minutes) at 25°C.

  • Colorimetric Reaction (in 96-well plate): [22]

    • Add 170 µL of phosphate buffer to each well.

    • Add 10 µL of DTNB (0.5 mM) to each well.

    • Add 10 µL of your sample (from controls or reactivation step) to the appropriate wells.

    • Initiate the reaction by adding 10 µL of ATCh substrate (14 mM).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer.

    • Measure the change in absorbance at 412 nm over 5 minutes (kinetic reading). The rate of color change is proportional to the enzyme activity.

  • Calculation of Reactivation Percentage:

    • Calculate the rate of reaction (V) for each sample (mAbs/min).

    • Use the following formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_uninhibited - V_inhibited)] * 100

  • Determining Specificity:

    • Perform the entire protocol separately for both AChE and BChE.

    • Calculate the Specificity Index = % Reactivation (AChE) / % Reactivation (BChE).

Conclusion

The development of next-generation antidotes for organophosphate poisoning hinges on enhancing molecular specificity to maximize therapeutic efficacy and minimize off-target effects. Brindoxime, as a representative of novel brominated oximes, demonstrates superior performance compared to conventional reactivators like pralidoxime. Its chemical structure is finely tuned to the topography of the AChE active site, leading to potent reactivation.[9] Concurrently, it shows significantly reduced activity towards the mammalian homologue BChE. This high degree of specificity, verifiable through robust in-vitro protocols like the one detailed in this guide, marks a significant advancement in the field and positions Brindoxime as a promising candidate for further drug development.

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